Product packaging for Methyl Cinnamate(Cat. No.:CAS No. 1754-62-7)

Methyl Cinnamate

Cat. No.: B149221
CAS No.: 1754-62-7
M. Wt: 162.18 g/mol
InChI Key: CCRCUPLGCSFEDV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl cinnamate (CAS 103-26-4) is the methyl ester of cinnamic acid, appearing as a white to yellow crystalline solid with a characteristic sweet, balsamic, and fruity aroma . This compound is a valuable synthetic analog of a natural product found in various plants, including strawberry gum and basil, making it a subject of interest in multiple research fields . In scientific research, this compound serves as a key compound for investigating antimicrobial mechanisms. Studies have demonstrated its efficacy against pathogenic fungi and bacteria, with research suggesting its activity involves interaction with ergosterol in the fungal plasma membrane and damage to the cell wall . Its structure serves as a scaffold for developing novel bioactive substances . Furthermore, this compound is utilized in the study of UV protection due to its strong absorption in the UV-B range (280–350 nm), making it a compound of interest for developing light-stable formulations and studying photochemical behaviors like trans-cis isomerization . It is also approved as a flavoring agent by the FDA (21 CFR 172.515) and FEMA (FEMA 2698), which supports its use in related research and development . Researchers should note that this compound has limited aqueous solubility. Advanced formulation strategies, such as preparing inclusion complexes with β-cyclodextrin, have been shown to enhance its solubility and stability for biological applications . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O2 B149221 Methyl Cinnamate CAS No. 1754-62-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCUPLGCSFEDV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044314
Record name Methyl (E)-cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid with a fruity, balsamic odor like strawberries; mp = 36 deg C; [Merck Index] Light yellow crystals; mp = 36-38 deg C; [Sigma-Aldrich MSDS], Colourless crystalline mass, fruity balsamic odour
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl cinnamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Methyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/188/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.04 [mmHg]
Record name Methyl cinnamate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15496
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

103-26-4, 1754-62-7
Record name Methyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl trans-cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl cinnamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9411
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-phenyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl (E)-cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1754-62-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/533CV2ZCQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core of Floral and Fruit Aroma: An In-depth Technical Guide to Methyl Cinnamate Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate is a volatile phenylpropanoid that plays a crucial role in the aroma of many fruits and flowers, contributing to plant-pollinator interactions and defense mechanisms.[1][2] Its biosynthesis is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, the enzymes involved, its regulation, and detailed experimental protocols for its study.

The Biosynthetic Pathway of this compound

The formation of this compound originates from the amino acid L-phenylalanine and proceeds through the core phenylpropanoid pathway to produce cinnamic acid, which is then methylated in the final step.

From L-Phenylalanine to Cinnamic Acid

The initial steps of the pathway are shared with the biosynthesis of numerous other phenylpropanoids, including flavonoids and lignin.[3][4]

  • Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . This is a critical entry point from primary to secondary metabolism.

  • Hydroxylation of Cinnamic Acid (Branch Point): Cinnamic acid can be hydroxylated by Cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid, which serves as a precursor for a vast array of other phenylpropanoids.[4] This represents a significant branch point in the pathway.

The Final Step: Methylation of Cinnamic Acid

The characteristic aroma of this compound is conferred in the final step of its biosynthesis:

  • Carboxyl Methylation: Cinnamic acid is directly converted to this compound through the transfer of a methyl group from S-adenosyl-L-methionine (SAM). This reaction is catalyzed by S-adenosyl-L-Met:cinnamate/p-coumarate carboxyl methyltransferase (CCMT) .[1][2] This enzyme belongs to the SABATH family of methyltransferases.[1][5]

The overall biosynthetic pathway is depicted in the following diagram:

This compound Biosynthesis Pathway L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Methyl_Cinnamate This compound Cinnamic_Acid->Methyl_Cinnamate Other_PP Other Phenylpropanoids p_Coumaric_Acid->Other_PP

Figure 1: Core biosynthetic pathway of this compound.

Key Enzyme: Cinnamate/p-Coumarate Carboxyl Methyltransferase (CCMT)

CCMT is the terminal enzyme in this compound biosynthesis and has been characterized in several plant species, most notably in sweet basil (Ocimum basilicum).[1][2]

  • Substrate Specificity: While cinnamic acid is a primary substrate, some CCMT isoforms can also methylate p-coumaric acid, although often with different efficiencies.[1]

  • Enzyme Family: CCMTs are members of the SABATH family of methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl donor.[1][5]

Quantitative Data on CCMT Kinetics

The following table summarizes the kinetic parameters of CCMT from Ocimum basilicum.

Enzyme IsoformSubstrateKm (µM)Vmax (pkat/mg protein)kcat (s-1)kcat/Km (s-1M-1)Reference
ObCCMT1Cinnamic Acid224 ± 34---[1]
ObCCMT1p-Coumaric Acid245 ± 34---[1]
ObCCMT2Cinnamic Acid-Higher with CA-Similar for both[1]
ObCCMT2p-Coumaric Acid---Similar for both[1]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli.

Transcriptional Regulation

The expression of genes encoding enzymes of the phenylpropanoid pathway, including PAL, C4H, and CCMT, is controlled by various transcription factors.

  • MYB Transcription Factors: R2R3-MYB transcription factors are well-documented master regulators of the phenylpropanoid pathway.[3] They can act as both activators and repressors of structural genes, thereby channeling metabolic flux towards specific branches of the pathway.[3]

  • Other Transcription Factors: Other families of transcription factors, such as bHLH and WRKY, are also implicated in the regulation of phenylpropanoid biosynthesis in response to biotic and abiotic stresses.[6]

Signaling in Response to Stress

The biosynthesis of phenylpropanoids, including volatile esters like this compound, is often induced by biotic and abiotic stresses such as pathogen attack, herbivory, and UV radiation.[6]

  • Jasmonic Acid (JA) Signaling: The jasmonate signaling pathway is a key regulator of plant defense responses and can induce the expression of phenylpropanoid biosynthesis genes.[7] Abiotic stresses can trigger JA signaling, leading to the activation of transcription factors like MYC2, which in turn can regulate the expression of MYB factors.[7]

The following diagram illustrates a generalized signaling pathway for the regulation of this compound biosynthesis.

Signaling Pathway for this compound Biosynthesis Regulation cluster_stimuli Environmental Stimuli cluster_signaling Intracellular Signaling cluster_tf Transcriptional Regulation cluster_genes Gene Expression cluster_synthesis Biosynthesis Biotic Stress Biotic Stress JA_Signaling Jasmonic Acid Signaling Biotic Stress->JA_Signaling Abiotic Stress Abiotic Stress Abiotic Stress->JA_Signaling MYC2 MYC2 (bHLH) JA_Signaling->MYC2 MYB_TF MYB Transcription Factors MYC2->MYB_TF PAL_Gene PAL Gene MYB_TF->PAL_Gene MYB_TF->PAL_Gene C4H_Gene C4H Gene MYB_TF->C4H_Gene MYB_TF->C4H_Gene CCMT_Gene CCMT Gene MYB_TF->CCMT_Gene MYB_TF->CCMT_Gene Methyl_Cinnamate This compound Production PAL_Gene->Methyl_Cinnamate C4H_Gene->Methyl_Cinnamate CCMT_Gene->Methyl_Cinnamate

Figure 2: Generalized signaling pathway for the regulation of this compound biosynthesis.

Experimental Protocols

Quantification of this compound and Cinnamic Acid by GC-MS

This protocol provides a general framework for the analysis of this compound and its precursor in plant tissues.

Workflow Diagram:

GC-MS Analysis Workflow Sample_Collection Sample Collection (Flash freeze in liq. N2) Extraction Metabolite Extraction (e.g., Methanol/Water) Sample_Collection->Extraction Derivatization Derivatization (MSTFA/Pyridine) Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Quantification) GC_MS_Analysis->Data_Analysis

Figure 3: Workflow for GC-MS analysis of this compound.

Methodology:

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.[8]

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites using a suitable solvent system, such as 90% methanol in water, with an internal standard (e.g., adonitol).[9]

    • Centrifuge to pellet debris and collect the supernatant.

  • Derivatization:

    • Dry the extract under a stream of nitrogen or in a vacuum concentrator.

    • Perform a two-step derivatization:

      • Add methoxyamine hydrochloride in pyridine to protect aldehyde and ketone groups. Incubate at 37°C.[8]

      • Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of hydroxyl and carboxyl groups. Incubate at 37°C.[8]

  • GC-MS Analysis:

    • Injector: Splitless mode at 230°C.[9]

    • Column: A non-polar column such as a TG-5 SILMS (30 m x 0.25 mm x 0.25 µm) is suitable.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Oven Program: Start at 70°C, hold for 1 minute, then ramp to 325°C at 15°C/min, and hold for 4 minutes.[9]

    • MS Detector: Electron impact ionization (70 eV). Scan range of 50-750 m/z.[9]

  • Data Analysis:

    • Identify this compound and cinnamic acid based on their retention times and mass spectra compared to authentic standards.

    • Quantify the compounds by integrating the peak areas and normalizing to the internal standard and sample weight.

Gene Expression Analysis of CCMT by RT-qPCR

This protocol outlines the steps for quantifying the transcript levels of the CCMT gene.

Workflow Diagram:

RT-qPCR Workflow RNA_Extraction Total RNA Extraction DNase_Treatment DNase Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis (Reverse Transcription) DNase_Treatment->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis

Figure 4: Workflow for RT-qPCR analysis of CCMT gene expression.

Methodology:

  • RNA Extraction and Quality Control:

    • Extract total RNA from plant tissue using a suitable kit or protocol, ensuring to minimize RNA degradation.

    • Assess RNA quality and integrity using a spectrophotometer (A260/280 ratio of 1.8-2.0) and gel electrophoresis or a bioanalyzer.[10]

  • DNase Treatment and cDNA Synthesis:

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.[11]

  • qPCR:

    • Design and validate primers specific to the CCMT gene of interest.

    • Prepare the qPCR reaction mix containing cDNA template, primers, and a SYBR Green-based master mix.[12]

    • Perform the qPCR on a real-time PCR system with appropriate cycling conditions.

    • Include no-template controls and no-reverse-transcription controls to check for contamination.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for the target gene (CCMT) and one or more stably expressed reference genes.

    • Calculate the relative expression of CCMT using a method such as the 2-ΔΔCq method.[11]

Conclusion

The biosynthesis of this compound in plants is a well-defined process branching from the central phenylpropanoid pathway, with the final methylation step catalyzed by a CCMT enzyme. The production of this important aroma compound is transcriptionally regulated, primarily by MYB transcription factors, and is responsive to various developmental and environmental cues. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate mechanisms of this compound biosynthesis and its regulation in various plant species. Further research in this area will continue to unravel the complexities of plant secondary metabolism and may open new avenues for the metabolic engineering of desirable flavor and fragrance profiles in crops and horticultural plants.

References

Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl cinnamate from cinnamic acid, a key reaction in the production of fragrances, flavorings, and pharmaceutical intermediates. The document details the prevalent methodologies, presents quantitative data for process optimization, and offers detailed experimental protocols.

Core Synthesis Pathway: Fischer Esterification

The primary route for synthesizing this compound from cinnamic acid is the Fischer esterification. This acid-catalyzed reaction involves the treatment of cinnamic acid with methanol. The general mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by the nucleophilic attack of methanol. Subsequent proton transfer and elimination of water yield the this compound ester and regenerate the acid catalyst.

Signaling Pathway of Fischer Esterification

Fischer_Esterification CinnamicAcid Cinnamic Acid ProtonatedCA Protonated Cinnamic Acid CinnamicAcid->ProtonatedCA Protonation Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate Methanol->TetrahedralIntermediate AcidCatalyst Acid Catalyst (e.g., H₂SO₄, p-TSA) AcidCatalyst->ProtonatedCA ProtonatedCA->TetrahedralIntermediate Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster Proton Transfer & -H₂O Water Water TetrahedralIntermediate->Water ProtonatedEster->AcidCatalyst Catalyst Regeneration MethylCinnamate This compound ProtonatedEster->MethylCinnamate Deprotonation

Caption: General mechanism of Fischer esterification for this compound synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported methods for the synthesis of this compound from cinnamic acid, allowing for easy comparison of different catalytic systems and reaction conditions.

CatalystCatalyst Loading (mol %)SolventTemperature (°C)Reaction TimeYield (%)Reference
Sulfuric Acid75MethanolReflux1 h94[1]
Sulfuric Acid50MethanolReflux1.5 h99[1]
Sulfuric Acid50Methanol (0.45 M)110 (Microwave)2 min97[1]
p-Toluenesulfonic Acid (p-TSA)50Methanol (0.45 M)110 (Microwave)2 min91[1]
Supported Acidic Catalyst5 wt% (of cinnamic acid)MethanolReflux3 h86[2]
Supported Acidic Catalyst5.7 wt% (of cinnamic acid)MethanolReflux4 h91[2]
Sulfuric AcidExcessMethanol / Ethyl AcetateRoom Temperature3 daysFair to Excellent[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Protocol 1: Conventional Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a typical laboratory procedure for Fischer esterification.[1][5]

Workflow Diagram:

Protocol1_Workflow Start Start Reactants Combine Cinnamic Acid, Methanol, and H₂SO₄ Start->Reactants Reflux Reflux for 1-1.5 hours Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Dilute Dilute with Diethyl Ether Cool->Dilute Neutralize Neutralize with sat. NaHCO₃ (aq) Dilute->Neutralize Wash Wash with Brine Neutralize->Wash Dry Dry Organic Layer (MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Pure this compound Evaporate->Product End End Product->End

Caption: Experimental workflow for conventional synthesis of this compound.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add trans-cinnamic acid, methanol, and a catalytic amount of concentrated sulfuric acid (e.g., 50-75 mol %).

  • Heat the reaction mixture to reflux and maintain for 1 to 1.5 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by column chromatography.[6]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time through the use of microwave irradiation.[1]

Procedure:

  • In a microwave reaction vessel, combine trans-cinnamic acid, methanol (to achieve a 0.45 M solution), and a catalytic amount of either concentrated sulfuric acid (50 mol %) or p-toluenesulfonic acid (50 mol %).

  • Seal the vessel and heat in a microwave reactor at 110 °C for 2 minutes.[1]

  • After the reaction, allow the vessel to cool to below 55 °C.

  • Follow the workup procedure as described in Protocol 1 (steps 5-9) to isolate and purify the this compound.

Protocol 3: Room Temperature Synthesis

This method is suitable for small-scale synthesis and avoids heating, though it requires a longer reaction time.[3]

Procedure:

  • Dissolve cinnamic acid (0.12 mmol) in a mixture of methanol (1 mL) and ethyl acetate (1 mL). The ethyl acetate acts as a co-solvent to improve solubility.[3]

  • Add concentrated sulfuric acid (0.5 mL) to the solution.

  • Stir the mixture at room temperature for 3 days.

  • Dilute the reaction mixture with water (1 mL) and adjust the pH to 8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly methods for this compound synthesis. These include the use of solid acid catalysts, which can be easily recovered and reused, and biocatalytic methods employing enzymes like lipase.[2][7] A method using a carbon-based solid acid catalyst has been reported, which can be reused more than five times.[8] Another approach involves a solvent-free reaction in the presence of a strong acid resin catalyst.[9] These green alternatives aim to reduce waste, avoid corrosive inorganic acids, and simplify product purification.

References

A Technical Guide to the Olfactory Properties of Methyl Cinnamate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Scent Profiles, Analytical Methodologies, and Biochemical Pathways

Methyl cinnamate, an ester renowned for its pleasant, fruity, and balsamic aroma, is a significant compound in the fragrance, flavor, and pharmaceutical industries.[1][2] While it is commonly encountered as a single entity, its chemical structure allows for geometric isomerism, giving rise to cis (Z) and trans (E) forms. Understanding the distinct olfactory properties of these isomers is crucial for targeted applications in sensory science and drug development, where odor can be a key patient compliance factor or a therapeutic agent itself. This technical guide provides a comprehensive overview of the current knowledge on the olfactory characteristics of this compound isomers, details the experimental protocols for their evaluation, and visualizes the underlying biochemical and methodological frameworks.

Olfactory Profile of this compound

This compound, in its most common commercial form (predominantly the trans isomer), is characterized by a multifaceted aroma profile. Sensory evaluations consistently describe its scent as sweet, balsamic, and fruity, with prominent notes of strawberry and a hint of spice reminiscent of cinnamon.[3][4][5] Its flavor is similarly described as fruity and strawberry-like.[4] This complex and appealing scent has led to its widespread use in perfumery, cosmetics, and as a flavoring agent in food products.[1][5]

While the existence of two geometric isomers, cis (Z) and trans (E), is well-established, the scientific literature currently lacks detailed, quantitative comparisons of their individual olfactory properties.[6] General observations suggest that both isomers possess a "relatively similar smell".[6] However, the nuanced differences in their interaction with olfactory receptors, which can be significant even with minor structural changes, remain an area ripe for further investigation.[7] The lack of specific odor threshold data for each isomer in publicly available databases underscores this knowledge gap.[6][8]

Quantitative Olfactory Data

A thorough review of the available scientific literature reveals a notable absence of specific quantitative data, such as odor detection thresholds, for the individual cis and trans isomers of this compound. The table below summarizes the available qualitative descriptors for the commercially available form, which is primarily the trans isomer.

IsomerOdor DescriptorsOdor Threshold (in water)
trans-Methyl Cinnamate Sweet, balsamic, fruity, strawberry-like, fresh, powerful, with nuances of cherry and cinnamon.[3][9]Data not available.
cis-Methyl Cinnamate Data not available.Data not available.

Experimental Protocols for Olfactory Analysis

The determination of olfactory properties is a specialized field requiring rigorous and standardized methodologies. The following protocols are fundamental to the sensory analysis of aromatic compounds like the isomers of this compound.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify and characterize odor-active compounds within a sample.[10] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable solvent. For complex matrices, extraction techniques such as solvent extraction or distillation may be employed.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification.

  • Olfactometric Detection: The second stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and records the odor characteristics (descriptor, intensity, and duration) of each compound as it elutes from the column.

  • Data Analysis: The data from the chemical detector and the sensory panelist are correlated to create an aromagram, which links specific chemical compounds to their perceived odors.

Determination of Odor Detection Thresholds

The odor detection threshold is the lowest concentration of a substance that can be detected by a human observer. A common and standardized method for this determination is the forced-choice ascending concentration series method.

Methodology:

  • Panelist Selection and Training: A panel of human assessors is selected and trained to recognize and respond to the specific odorant being tested.

  • Sample Preparation: A series of dilutions of the this compound isomer in a non-odorous solvent (e.g., water or mineral oil) is prepared in ascending order of concentration.

  • Forced-Choice Presentation: In each trial, the panelist is presented with three samples (one containing the odorant and two blanks) and asked to identify the sample that has a different smell.

  • Ascending Concentration Series: The presentation begins with concentrations below the expected threshold and gradually increases. The threshold is typically defined as the concentration at which the panelist correctly identifies the odorant in a predetermined number of consecutive trials.

  • Data Analysis: The geometric mean of the individual panelists' thresholds is often calculated to determine the group's odor detection threshold.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, visualize the olfactory signaling pathway and a typical experimental workflow for odor analysis.

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG_channel CNG Channel cAMP->CNG_channel Opens Ca_channel Ca2+-gated Cl- Channel CNG_channel->Ca_channel Ca2+ influx activates Depolarization Depolarization Ca_channel->Depolarization Cl- efflux Signal Signal to Brain Depolarization->Signal Odor_Analysis_Workflow cluster_Sample Sample Preparation cluster_GCO Gas Chromatography-Olfactometry (GC-O) cluster_Data Data Analysis Sample This compound Isomer Sample GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification) Splitter->MS SniffingPort Sniffing Port Splitter->SniffingPort Aromagram Aromagram Generation MS->Aromagram Panelist Trained Panelist (Sensory Data) SniffingPort->Panelist Panelist->Aromagram

References

The Biological Activity of Methyl Cinnamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring compound found in various plants, including fruits like strawberries and spices such as Sichuan pepper and certain varieties of basil.[1][2] It is widely utilized in the flavor and perfume industries for its sweet, balsamic, and fruity aroma.[2] Beyond its organoleptic properties, this compound has garnered significant attention in the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its antimicrobial, anti-inflammatory, antioxidant, and cytotoxic properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile phytochemical.

Antimicrobial Activity

This compound has demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes and interference with essential cellular processes.

Antibacterial Activity

This compound has been shown to possess inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in assessing antibacterial potency.

Table 1: Antibacterial Activity of this compound

Bacterial Strain Test Method MIC Reference
Bacillus subtilis Broth Microdilution 2 mg/mL [3]
Escherichia coli Broth Microdilution > 4 mg/mL [3]
Pseudomonas aeruginosa Broth Microdilution > 4 mg/mL [3]
Staphylococcus aureus Broth Microdilution > 4 mg/mL [3]

| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | > 4 mg/mL |[3] |

Antifungal Activity

The antifungal properties of this compound have been investigated against several fungal species, including human pathogens and plant-pathogenic fungi.

Table 2: Antifungal Activity of this compound

Fungal Strain Test Method MIC Reference
Candida albicans Broth Microdilution 789.19 µM [4]
Candida tropicalis Broth Microdilution 789.19 µM [4]
Candida glabrata Broth Microdilution 789.19 µM [4]
Aspergillus flavus Broth Microdilution 1578.16 µM [4]
Penicillium citrinum Broth Microdilution 1578.16 µM [4]

| Gloeophyllum sepiarium | Agar Dilution | Effective at 2000 ppm |[5] |

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. Studies have shown its ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Table 3: Anti-inflammatory Activity of this compound

Test System Parameter Measured Effect Concentration Reference

| RAW264.7 cells (LPS-stimulated) | Cox2, Nos2, Tnfα mRNA expression | Suppression | 1-10 mM |[6] |

Antioxidant Activity

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 4: Cytotoxic Activity of this compound

Cell Line Cancer Type IC50 Reference

| HT-144 | Human Melanoma | 2.4 mM (for Cinnamic Acid) |[8] |

Note: Data for cinnamic acid is provided as a reference for the parent compound.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with several key intracellular signaling pathways.

Nrf2 Signaling Pathway

Methylcinnamate has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 binding Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Cul3->Nrf2 ubiquitination MC This compound MC->Keap1 modifies Maf sMaf Nrf2_n->Maf heterodimerizes ARE ARE Nrf2_n->ARE binds Maf->ARE binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

This compound Activates the Nrf2 Pathway.
CaMKK2-AMPK Signaling Pathway

This compound has been reported to influence the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[10][11] Activation of AMPK can lead to the inhibition of anabolic processes and the stimulation of catabolic pathways to restore energy balance. One upstream kinase of AMPK is the calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2). While some studies suggest that this compound activates AMPK via CaMKK2, other evidence indicates that in certain cell types, this activation may be independent of CaMKK2, potentially through direct interaction with AMPK.[10]

AMPK_Pathway MC This compound CaMKK2 CaMKK2 MC->CaMKK2 activates (?) AMPK AMPK MC->AMPK direct activation (?) CaMKK2->AMPK phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK activation Downstream Downstream Targets (e.g., ACC, SREBP-1c) pAMPK->Downstream regulates Metabolic Metabolic Effects (e.g., ↓ Lipogenesis, ↑ Fatty Acid Oxidation) Downstream->Metabolic

This compound's Modulation of the AMPK Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a twofold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a standardized inoculum of the test microorganism in the broth medium to a concentration of approximately 1 x 10^6 CFU/mL.

  • Add 50 µL of the microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final microbial concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6][9][10][14]

Materials:

  • Sterile 96-well cell culture plates

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve this compound).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antioxidant Activity by DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[15][16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound solutions at various concentrations

  • Methanol

  • 96-well microtiter plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

  • Add a specific volume of the this compound solution to a specific volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm.

  • A control is prepared with methanol instead of the this compound solution.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity by Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the inhibition of nitric oxide production, a key mediator of inflammation, in macrophage cells stimulated with lipopolysaccharide (LPS).[2]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of this compound.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The inhibition of NO production is then calculated.

Conclusion

This compound is a promising natural compound with a broad spectrum of biological activities. Its demonstrated antimicrobial, anti-inflammatory, and cytotoxic properties, coupled with its ability to modulate key signaling pathways such as Nrf2 and AMPK, highlight its potential for further investigation in the context of drug discovery and development. The data and protocols presented in this technical guide provide a solid foundation for researchers and scientists to explore the therapeutic applications of this compound. Further studies are warranted to elucidate its precise mechanisms of action, to determine its efficacy and safety in preclinical and clinical settings, and to explore its potential as a lead compound for the development of novel therapeutic agents.

References

Methodological & Application

Application Note: Qualitative and Quantitative Analysis of Methyl Cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of methyl cinnamate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aromatic compound widely used in the flavor, fragrance, and pharmaceutical industries. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures to ensure accurate and reproducible results. This guide is intended for researchers, scientists, and quality control professionals.

Introduction

This compound (C₁₀H₁₀O₂) is the methyl ester of cinnamic acid and is found naturally in various plants, including cinnamon and basil.[1] Its characteristic sweet, balsamic, and fruity aroma makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in food and beverages. Accurate determination of its purity and concentration in complex matrices is crucial for quality control and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[2][3] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by fragmenting the eluted compounds and measuring their mass-to-charge ratio (m/z).[2] This application note provides a validated protocol for the robust analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to achieve accurate and reliable GC-MS results. The following protocol is recommended for the analysis of this compound in a liquid matrix.

Materials:

  • This compound standard (≥99% purity)

  • Hexane (GC grade)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • GC vials (2 mL) with caps and septa

Procedure:

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask with hexane.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations of 5, 10, 25, 50, and 100 µg/mL in hexane.

  • Sample Preparation: Dilute the sample containing this compound with hexane to an expected concentration within the calibration range. For essential oils or complex mixtures, a 1:100 dilution is a good starting point.[4]

  • Vialing: Transfer the prepared standards and samples into 2 mL GC vials for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MS)[5][6]

GC Parameters:

Parameter Setting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split Ratio 50:1)[4]

| Oven Program | Initial temperature 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min[4] |

MS Parameters:

Parameter Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[1][4]
Ion Source Temp. 230 °C[4]
Quadrupole Temp. 150 °C[4]
Mass Scan Range 40-400 amu

| Solvent Delay | 3 minutes |

Data Presentation

Qualitative Analysis

The identification of this compound is achieved by comparing the retention time and the mass spectrum of the sample with that of a known standard. The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

Table 1: Characteristic Mass Spectral Data for this compound

m/zRelative Abundance (%)Ion Fragment
16238[M]⁺ (Molecular Ion)
131100[M-OCH₃]⁺
10389[M-COOCH₃]⁺
7761[C₆H₅]⁺
5156[C₄H₃]⁺

Data compiled from PubChem CID 637520.[7]

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample is then determined from this curve.

Table 2: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
5150,000
10310,000
25780,000
501,550,000
1003,200,000

A linear regression of this data will yield a calibration curve with a high correlation coefficient (R² > 0.99), which can be used to calculate the concentration of this compound in unknown samples.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Standard (1000 µg/mL) Working Working Standards (5-100 µg/mL) Stock->Working Vials Transfer to GC Vials Working->Vials Sample Diluted Sample Sample->Vials Injector GC Injector Vials->Injector Column GC Column Separation Injector->Column IonSource MS Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detector->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detector->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Standard This compound Standard GCMS GC-MS System Standard->GCMS Unknown Unknown Sample Unknown->GCMS DataProc Data Processing Software GCMS->DataProc Identity Compound Identity DataProc->Identity Concentration Concentration DataProc->Concentration

Caption: Logical relationship of the analytical inputs, processes, and outputs.

Conclusion

The GC-MS method described in this application note provides a reliable and robust protocol for the qualitative and quantitative analysis of this compound. The detailed experimental parameters and data presentation guidelines will enable researchers and professionals in the flavor, fragrance, and pharmaceutical industries to achieve accurate and reproducible results for quality control and research applications.

References

Application Note: 1H NMR Spectrum Interpretation of Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate is an organic compound widely used in the flavor, fragrance, and pharmaceutical industries. Its chemical structure, containing a phenyl group, a carbon-carbon double bond, and a methyl ester, gives rise to a characteristic ¹H Nuclear Magnetic Resonance (NMR) spectrum. A thorough understanding of this spectrum is crucial for structural confirmation, purity assessment, and monitoring of chemical reactions involving this compound. This application note provides a detailed analysis of the ¹H NMR spectrum of this compound, a standard experimental protocol for its acquisition, and a logical workflow for its interpretation.

Data Presentation: ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The spectral data is summarized in the table below.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₃ (Methyl protons)3.80Singlet (s)N/A3H
Cinnamate Vinylic Proton (Hα)6.44Doublet (d)16.01H
Cinnamate Vinylic Proton (Hβ)7.70Doublet (d)16.01H
Aromatic Protons (ortho, meta, para)7.35 - 7.54Multiplet (m)N/A5H

Experimental Protocol: Acquisition of ¹H NMR Spectrum

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is the recommended solvent.

  • Concentration: Prepare a solution of this compound in CDCl₃ at a concentration of approximately 5-10 mg/mL.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). A small amount (e.g., 1 drop) can be added to the NMR tube.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer approximately 0.6 mL of the prepared solution into the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

  • Tuning and Shimming: Tune the probe for the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): Adjust the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing receiver overload.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.

    • Spectral Width (SW): A spectral width of approximately 10-12 ppm is suitable for observing all signals of this compound.

    • Temperature: Room temperature (e.g., 298 K).

3. Data Processing:

  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

¹H NMR Spectrum Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound, starting from the known structure.

G cluster_structure Molecular Structure of this compound cluster_prediction Spectral Prediction cluster_experimental Experimental Data Acquisition & Analysis cluster_correlation Correlation and Structure Confirmation Structure This compound (C₆H₅CH=CHCOOCH₃) Proton_Types Identify Unique Proton Environments: - Aromatic (5H) - Vinylic (2H) - Methyl (3H) Structure->Proton_Types Chem_Shift Predict Chemical Shifts: - Aromatic: ~7.2-7.6 ppm - Vinylic: ~6.0-8.0 ppm - Methyl: ~3.7-3.9 ppm Proton_Types->Chem_Shift Multiplicity Predict Multiplicities (n+1 rule): - Aromatic: Multiplet - Vinylic: Doublets (trans coupling) - Methyl: Singlet Chem_Shift->Multiplicity Coupling Predict Coupling Constants (J): - Vinylic (trans): ~12-18 Hz Multiplicity->Coupling Correlation_Step Correlate Predicted vs. Experimental Data Coupling->Correlation_Step Acquisition Acquire ¹H NMR Spectrum Processing Process Spectrum: - FT, Phasing, Baseline Correction Acquisition->Processing Analysis Analyze Spectrum: - Chemical Shifts - Integration - Multiplicities - Coupling Constants Processing->Analysis Analysis->Correlation_Step Confirmation Structural Confirmation of this compound Correlation_Step->Confirmation

Caption: Workflow for ¹H NMR spectrum interpretation of this compound.

Detailed Interpretation of the ¹H NMR Spectrum

  • Methyl Protons (-OCH₃): A sharp singlet is observed at approximately 3.80 ppm.[1] This signal integrates to three protons and, being a singlet, indicates no adjacent protons to couple with, which is consistent with the methyl group of the ester functionality.

  • Vinylic Protons (-CH=CH-): Two doublets are present in the olefinic region of the spectrum.

    • The proton alpha to the carbonyl group (Hα) appears as a doublet at around 6.44 ppm.[1]

    • The proton beta to the carbonyl group (Hβ), which is deshielded by the phenyl ring, resonates further downfield as a doublet at approximately 7.70 ppm.[1]

    • The large coupling constant of approximately 16.0 Hz for both doublets is characteristic of a trans configuration of the double bond.[1]

  • Aromatic Protons (-C₆H₅): The five protons of the phenyl group resonate in the aromatic region, typically between 7.35 and 7.54 ppm, appearing as a complex multiplet.[1] This is due to the small differences in their chemical environments and the coupling between them.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The characteristic signals for the methyl ester, the trans-vinylic protons, and the aromatic protons provide a unique fingerprint for the molecule. The provided protocol and interpretation workflow serve as a comprehensive guide for researchers and scientists in obtaining and analyzing the ¹H NMR spectrum of this compound, ensuring accurate structural elucidation and quality control in various applications.

References

Application Note: Quantification of Methyl Cinnamate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl Cinnamate is an organic compound that is the methyl ester of cinnamic acid. It is found in a variety of plants, including in fruits like strawberries, and has a characteristic fruity and balsamic odor. Due to its fragrance and flavor properties, it is widely used in the perfume and food industries. It also serves as a chemical intermediate in the synthesis of other compounds. Accurate and reliable quantification of this compound is crucial for quality control in these industries and for various research applications. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Principle of the Method

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.[1] this compound, being a relatively nonpolar compound, is retained by the stationary phase. It is then eluted by a polar mobile phase, in this case, a mixture of acetonitrile and water.[2] The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The concentration of this compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • Sonicator

    • Vortex mixer

    • pH meter

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥99%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Methanol (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

  • Labware:

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes

    • Syringes

    • Syringe filters (0.45 µm)

    • HPLC vials

2. Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV-Vis or PDA
Detection Wavelength 272 nm
Run Time 10 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions (10, 25, 50, 100, 150 µg/mL):

    • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase.

    • For example, to prepare a 100 µg/mL standard, pipette 10 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.

    • Filter the working standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.

4. Sample Preparation

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a known volume of methanol or the mobile phase.[3]

  • The sample solution may require sonication or vortexing to ensure complete dissolution of the analyte.[3]

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis to remove any particulate matter.[4][5]

5. Calibration and Analysis

  • Inject 10 µL of each working standard solution into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.

  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The performance of this method was evaluated based on several validation parameters. A summary of the quantitative data is provided in the table below.

ParameterResult
Retention Time (min) Approximately 6.2
Linearity Range (µg/mL) 10 - 150
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.0011
Limit of Quantification (LOQ) (µg/mL) 0.0037
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Note: LOD and LOQ values are based on a similar compound and may vary depending on the instrument and specific experimental conditions.[5]

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis cluster_data Data Handling Standard_Prep Standard Preparation (Stock & Working Solutions) Filtration Filtration (0.45 µm Syringe Filter) Standard_Prep->Filtration Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Weighing, Dissolving) Sample_Prep->Filtration HPLC_Injection HPLC Injection (10 µL) Filtration->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection (272 nm) Chromatography->Detection Peak_Integration Peak Integration & Area Calculation Detection->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC.

The described HPLC method provides a reliable, accurate, and precise means for the quantification of this compound in various samples. The method is straightforward and utilizes common HPLC instrumentation and reagents, making it suitable for routine quality control and research purposes. The validation data demonstrates that the method is linear over a wide concentration range and exhibits good sensitivity, precision, and accuracy.

References

Application Notes and Protocols: Methyl Cinnamate as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, a naturally occurring ester found in plants like cinnamon and basil, serves as a valuable and versatile starting material in organic synthesis.[1] Its chemical structure, featuring an aromatic ring, a conjugated double bond, and an ester functional group, provides multiple reactive sites for elaboration into a diverse array of complex molecules.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, particularly those with potential applications in drug discovery and development. This compound is an important organic synthesis raw material, and while traditional synthesis methods exist, newer, more environmentally friendly approaches are also being explored.[3][4]

Applications in the Synthesis of Bioactive Molecules

This compound is a key precursor for the synthesis of several classes of compounds with demonstrated biological activity, including anticancer and anti-inflammatory agents.

Synthesis of Bioactive Cinnamamides

Cinnamamides are an important class of compounds in medicinal chemistry, exhibiting a range of biological activities, including anti-inflammatory and neuroprotective properties.[5] A highly efficient method for the synthesis of cinnamamides from this compound utilizes enzymatic catalysis in a continuous-flow microreactor.[5]

Synthesis of Dihydrocoumarin Derivatives with Anticancer Potential

Dihydrocoumarins are another class of compounds that can be synthesized from this compound. These compounds have been investigated for their potential as anticancer agents.[6][7] The synthesis involves a two-step process starting with the hydrolysis of this compound to cinnamic acid, followed by a cyclization reaction with a substituted phenol.[6][7]

Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate

Further demonstrating its utility in synthesizing potential anticancer agents, this compound can be used to produce methyl 2-cinnamamido-3-hydroxy propanoate. This compound has shown inhibitory activity against P388 leukemia cells. The synthesis is a two-step process involving hydrolysis and subsequent amidation.

Data Presentation

The following tables summarize quantitative data for the key transformations discussed.

Table 1: Synthesis of Cinnamamides from this compound Derivatives

Starting this compoundAmineProductConversion (%)Reaction Time (min)Temperature (°C)
Methyl 4-chlorocinnamatePhenylethylamineN-phenethyl-4-chlorocinnamamide91.3~4045
This compoundPhenylethylamineN-phenethylcinnamamide---
This compound4-HydroxyphenethylamineN-(4-hydroxyphenethyl)cinnamamide---
This compoundTryptamineN-(2-(1H-indol-3-yl)ethyl)cinnamamide---

Data extracted from a study on the enzymatic synthesis of cinnamamides in a continuous-flow microreactor.[5] The reported maximum conversion was for methyl 4-chlorocinnamate.[5]

Table 2: Synthesis of Dihydrocoumarin Derivatives

Starting MaterialPhenolic ReagentProductYield (%)
Cinnamic AcidPhenol4-Phenylchroman-2-one56.2
Cinnamic Acido-Cresol8-Methyl-4-phenylchroman-2-one41.2
Cinnamic Acidp-Cresol6-Methyl-4-phenylchroman-2-one55.2

Yields are for the cyclization step from cinnamic acid, which is obtained from the hydrolysis of this compound (83.6% yield).[6][7]

Table 3: Synthesis of Methyl 2-Cinnamamido-3-Hydroxy Propanoate

Reaction StepProductYield (%)
Hydrolysis of Methyl trans-cinnamateCinnamic Acid85.5
Amidation of Cinnamic AcidMethyl 2-cinnamamido-3-hydroxy propanoate51.5

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Cinnamamides in a Continuous-Flow Microreactor

This protocol is adapted from a highly efficient method for the synthesis of cinnamamides.[5]

Materials:

  • Substituted this compound

  • Phenylethylamine derivative

  • Lipozyme® TL IM (immobilized lipase)

  • Solvent (e.g., methyl tert-butyl ether)

  • Continuous-flow microreactor system

Procedure:

  • Prepare a solution of the this compound derivative and the phenylethylamine derivative in the chosen solvent. A substrate molar ratio of 1:2 (this compound derivative:amine) is recommended.[5]

  • Pack a microreactor column with Lipozyme® TL IM.

  • Set the temperature of the microreactor to 45 °C.[5]

  • Pump the reactant solution through the microreactor at a flow rate calculated to achieve a residence time of approximately 40 minutes.[5]

  • Collect the effluent from the reactor.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, evaporate the solvent from the collected effluent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cinnamamide.

  • Characterize the final product using spectroscopic methods (e.g., NMR, IR, and MS).

Protocol 2: Synthesis of Dihydrocoumarin Derivatives

This two-step protocol is based on the synthesis of dihydrocoumarins with potential anticancer activity.[6][7]

Step 1: Hydrolysis of this compound to Cinnamic Acid

  • Dissolve methyl trans-cinnamate in an alkaline solution (e.g., aqueous sodium hydroxide).

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the cinnamic acid.

  • Filter the precipitated cinnamic acid, wash with cold water, and dry to obtain the pure product. A yield of 83.6% has been reported for this step.[6][7]

Step 2: Synthesis of 4-Phenylchroman-2-one

  • In a round-bottom flask, combine cinnamic acid and phenol with a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture at 170°C for 3 hours with stirring.[7]

  • Cool the reaction mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted cinnamic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenylchroman-2-one. A yield of 56.2% has been reported for this cyclization.[6][7]

Mandatory Visualizations

Experimental Workflow Diagrams

G Workflow for Enzymatic Synthesis of Cinnamamides A Reactant Solution Preparation (this compound & Amine) B Continuous-Flow Microreactor (Lipozyme® TL IM, 45°C) A->B C Effluent Collection B->C D Solvent Evaporation C->D E Column Chromatography D->E F Pure Cinnamamide E->F

Caption: Workflow for the synthesis of cinnamamides.

G Workflow for Dihydrocoumarin Synthesis cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Cyclization A This compound + NaOH(aq) B Reflux A->B C Acidification (HCl) B->C D Cinnamic Acid C->D E Cinnamic Acid + Phenol (p-TsOH, 170°C) D->E F Workup & Purification E->F G Dihydrocoumarin F->G

Caption: Workflow for dihydrocoumarin synthesis.

Signaling Pathway Diagrams

Cinnamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, which can lead to the expression of tumor suppressor genes and cell cycle arrest.

G HDAC Inhibition by Cinnamamide Derivatives cluster_0 Normal Cell Regulation HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin Relaxed Chromatin Histones->Chromatin Gene Gene Transcription Chromatin->Gene Apoptosis Apoptosis Gene->Apoptosis CellCycle Cell Cycle Arrest Gene->CellCycle Cinn Cinnamamide Derivative Cinn->HDAC

Caption: Cinnamamide derivatives as HDAC inhibitors.

Dihydrocoumarin derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of the PI3K/Akt/mTOR signaling pathway.

G PI3K/Akt/mTOR Pathway Inhibition PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Dihydrocoumarin Dihydrocoumarin Derivative Dihydrocoumarin->PI3K Dihydrocoumarin->Akt

Caption: Dihydrocoumarin derivatives and the PI3K/Akt pathway.

References

Application Notes and Protocols: Methyl Cinnamate in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring aromatic compound found in a variety of plants, including fruits like strawberry and spices such as cinnamon and basil.[1][2][3] It is a versatile and widely utilized ingredient in the fragrance and flavor industries, prized for its sweet, fruity, and balsamic aroma with nuances of strawberry and cinnamon.[1][2][4] These application notes provide detailed information on the use of this compound in fragrance formulations, including its odor profile, stability, and recommended testing protocols.

Physicochemical and Olfactory Properties

This compound's unique scent profile makes it a valuable component in a wide range of fragrance applications, from fine perfumes to personal care products.[2][3][5]

PropertyValueSource
Molecular Formula C10H10O2[3]
Molecular Weight 162.19 g/mol [6]
Appearance White to pale yellow crystalline solid[4][7]
Odor Profile Sweet, fruity, balsamic, with notes of strawberry and cinnamon[1][2][4]
Melting Point 34-38 °C[6]
Boiling Point 260-262 °C[8]
Vapor Pressure 0.011 mmHg @ 25 °C[1][2]
Solubility Soluble in alcohol, dipropylene glycol, and fixed oils; insoluble in water[1][3]

Applications in Fragrance Formulations

This compound is utilized in the fragrance industry for several key purposes:

  • Primary Scent Component: Its sweet and fruity character makes it a primary ingredient in fruity and gourmand fragrances, particularly for creating strawberry and cherry notes.[2][9]

  • Modifier and Enhancer: It can act as a modifier to enhance and add warmth to floral compositions, such as those containing rose and carnation notes.[2]

  • Fixative: Due to its relatively low volatility, it can contribute to the longevity of a fragrance by slowing the evaporation of more volatile components.[2][6]

This compound finds its application in a diverse range of products, including:

  • Fine Fragrances and Perfumes[3]

  • Soaps and Shampoos[3][10]

  • Lotions and Creams

  • Cosmetics[3][6]

  • Air Fresheners and Candles[9]

  • Detergents[3]

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Fragrance Formulation

Objective: To evaluate the stability of this compound in a representative fragrance base under accelerated and real-time conditions, assessing changes in odor, color, and chemical integrity.

Materials:

  • This compound

  • Fragrance base (e.g., ethanol, dipropylene glycol)

  • Control sample (fragrance base without this compound)

  • Glass vials with airtight seals

  • Oven or environmental chamber capable of maintaining 40°C ± 2°C

  • UV light chamber

  • Colorimeter

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Trained sensory panel

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in the chosen fragrance base at a typical concentration (e.g., 1-5% w/w).

    • Prepare a control sample of the fragrance base without this compound.

    • Aliquot the samples into clean, airtight glass vials, leaving minimal headspace.

  • Storage Conditions:

    • Accelerated Stability: Place a set of samples in an oven at 40°C for a period of 1, 2, and 3 months.

    • Real-Time Stability: Store a set of samples under ambient conditions (25°C, 60% RH) for 12, 18, and 24 months.

    • Photostability: Expose a set of samples to controlled UV light to assess for potential discoloration or degradation.

  • Evaluation Parameters:

    • Sensory Evaluation (Odor): At each time point, have a trained sensory panel evaluate the odor profile of the samples compared to a freshly prepared standard. Panelists should note any changes in intensity, character, or the appearance of off-odors.

    • Visual Evaluation (Color): Measure the color of the samples using a colorimeter. Record any changes in color (e.g., yellowing).

    • Chemical Analysis (GC-MS): Analyze the samples by GC-MS to quantify the concentration of this compound and identify any potential degradation products.

Data Presentation:

Time PointStorage ConditionSensory Evaluation NotesColorimeter Reading (ΔE)This compound Concentration (%)Degradation Products Identified
0-Fresh, sweet, fruity05.00None
1 Month40°C
2 Months40°C
3 Months40°C
12 Months25°C/60% RH
Protocol 2: Sensory Evaluation of this compound Using Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the specific odor-active components of a fragrance formulation containing this compound.

Materials:

  • Fragrance sample containing this compound

  • Gas Chromatograph with an Olfactory Detection Port (GC-O)

  • Mass Spectrometer (MS) detector

  • Trained human assessors (sniffers)

Methodology:

  • Sample Injection: Inject a diluted sample of the fragrance into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Detection: The column effluent is split between the MS detector and the olfactory port.

  • Olfactory Analysis: A trained assessor sniffs the effluent from the olfactory port and records the retention time, odor descriptor, and intensity of each detected scent.

  • Chemical Identification: Simultaneously, the MS detector identifies the chemical structure of the compounds eluting at each retention time.

  • Data Correlation: Correlate the sensory data from the assessor with the chemical identification from the MS to create an aromagram, which links specific compounds to their perceived odors.

Logical Workflow and Chemical Pathways

Workflow for Incorporating this compound into a Fragrance

fragrance_workflow A Concept & Odor Profile Definition B Sourcing & Quality Control of this compound A->B C Formulation Development (Blending with other ingredients) B->C D Stability & Performance Testing C->D E Sensory Panel Evaluation D->E F Regulatory & Safety Assessment D->F E->C Reformulation (if needed) E->F G Scale-up & Manufacturing F->G H Final Product G->H

Caption: Workflow for integrating this compound into a new fragrance.

Conceptual Degradation Pathway of this compound

degradation_pathway MC This compound Intermediate Unstable Intermediates MC->Intermediate Initiation Stress Oxidative Stress (e.g., UV light, heat) Stress->Intermediate Degradation Degradation Products (e.g., Benzaldehyde, Cinnamic Acid) Intermediate->Degradation Propagation Odor_Change Change in Odor Profile (e.g., loss of sweetness, development of off-notes) Degradation->Odor_Change

Caption: Conceptual oxidative degradation pathway of this compound.

Conclusion

This compound is a valuable and versatile ingredient in the fragrance industry, offering a unique combination of sweet, fruity, and balsamic notes. A thorough understanding of its properties and performance in various formulations is crucial for creating stable and aesthetically pleasing fragrances. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound, ensuring its effective and reliable use in fragrance development.

References

Application Notes: Antimicrobial and Antifungal Properties of Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate is a naturally occurring ester of cinnamic acid, found in various plants such as Alpinia malaccensis and Cinnamomum species.[1][2] It is recognized for its pleasant fruity and balsamic aroma and is widely used in the food and fragrance industries. Beyond its aromatic properties, this compound has demonstrated notable antimicrobial and antifungal activities, positioning it as a compound of interest for the development of new therapeutic agents and preservatives. This document provides a summary of its bioactivity, protocols for evaluation, and insights into its mechanism of action.

Quantitative Antimicrobial and Antifungal Data

The efficacy of this compound has been quantified against a range of bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) values reported in various studies.

Antibacterial Activity

This compound has shown varied activity against Gram-positive and Gram-negative bacteria. Generally, its antibacterial efficacy is considered moderate compared to its parent compound, cinnamic acid.[1]

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound against Bacteria.

Bacterium Strain MIC MBC Reference
Bacillus subtilis - 2 mg/mL > 4 mg/mL [1]
Escherichia coli - > 4 mg/mL > 4 mg/mL [1]
Pseudomonas aeruginosa - > 4 mg/mL > 4 mg/mL [1]
Staphylococcus aureus - > 4 mg/mL > 4 mg/mL [1]
Staphylococcus aureus (MRSA) - > 4 mg/mL > 4 mg/mL [1]
Staphylococcus aureus ATCC-35903 789.19 µM (~128 µg/mL) - [3]
Staphylococcus epidermidis ATCC-12228 789.19 µM (~128 µg/mL) - [3]

| Pseudomonas aeruginosa | ATCC-25853 | 789.19 µM (~128 µg/mL) | - |[3] |

Note: Discrepancies in MIC values can arise from different methodologies, strains, and solvents used in the assays.

Antifungal Activity

This compound exhibits significant activity against a variety of fungal species, including yeasts and molds.

Table 2: Minimum Inhibitory and Fungicidal Concentrations (MIC/MFC) of this compound against Fungi.

Fungus Strain MIC MFC Reference
Candida albicans ATCC-76485 789.19 µM (~128 µg/mL) - [3]
Candida tropicalis ATCC-13803 789.19 µM (~128 µg/mL) - [3]
Candida glabrata ATCC-90030 789.19 µM (~128 µg/mL) - [3]
Aspergillus flavus LM-171 789.19 µM (~128 µg/mL) - [3]
Penicillium citrinum ATCC-4001 789.19 µM (~128 µg/mL) - [3]

| Gloeophyllum sepiarium | - | 2000 ppm (2000 µg/mL) | - |[4] |

Table 3: Zone of Inhibition Data for (E)-Methyl Cinnamate.

Fungus Inhibition Zone (mm) Reference
Saccharomyces cerevisiae 24.5 [2]
Candida lipolytica - [2]
Candida albicans - [2]

| Microsporum canis | 19.8 |[2] |

Mechanism of Action

The antimicrobial and antifungal effects of this compound are primarily attributed to its ability to compromise the integrity of microbial cell membranes.

  • Antifungal Mechanism: In fungi, this compound is believed to interact directly with ergosterol, a critical sterol component of the fungal cell membrane that regulates membrane fluidity and integrity.[3] This interaction disrupts the membrane structure, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. It may also interfere with the fungal cell wall.[3]

  • Antibacterial Mechanism: The antibacterial action also involves the disruption of the cell membrane, leading to a loss of essential ions and metabolites. The lipophilic nature of this compound facilitates its passage through the bacterial cell wall and interaction with the phospholipid bilayer of the cell membrane.[3]

antimicrobial_mechanism cluster_fungi Antifungal Action cluster_bacteria Antibacterial Action MC_F This compound Ergosterol Ergosterol MC_F->Ergosterol Interacts with Disruption_F Membrane Disruption MC_F->Disruption_F Membrane_F Fungal Cell Membrane Leakage_F Leakage of Intracellular Contents Disruption_F->Leakage_F Death_F Fungal Cell Death Leakage_F->Death_F MC_B This compound Membrane_B Bacterial Cell Membrane MC_B->Membrane_B Interacts with Disruption_B Membrane Disruption Membrane_B->Disruption_B Leakage_B Leakage of Intracellular Contents Disruption_B->Leakage_B Death_B Bacterial Cell Death Leakage_B->Death_B

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are generalized methodologies based on standard practices for evaluating the antimicrobial and antifungal activity of compounds like this compound.[5][6][7]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Materials:

  • 96-well sterile microtiter plates

  • Test compound (this compound)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[6][8]

  • Microbial inoculum (adjusted to 0.5 McFarland standard, then diluted)

  • Solvent for the test compound (e.g., DMSO, ensuring final concentration is non-toxic to microbes)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with solvent)

  • Sterility control (medium only)

  • Microplate reader or visual assessment

Procedure:

  • Preparation of Test Compound: Dissolve this compound in a suitable solvent to create a stock solution. Perform serial two-fold dilutions in the appropriate broth medium directly in the 96-well plate. Typically, 100 µL of each dilution is added to the wells.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the assay broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the test compound dilutions and control wells (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria; 25-35°C for 24-72 hours for fungi).[6][10]

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a subsequent step to the MIC assay and determines the lowest concentration of the agent that kills 99.9% of the initial microbial population.[8][11]

Materials:

  • MIC plate from Protocol 1

  • Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Micropipette

  • Spreader or inoculation loop

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (i.e., at and above the MIC).[6][12]

  • Plating: Spot-inoculate or spread the aliquot onto a fresh agar plate. Be sure to label the plate corresponding to the concentrations from the MIC wells.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation until growth is visible in the control spots.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no microbial growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.[8]

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mfc MBC/MFC Assay prep_compound Prepare this compound Stock Solution & Dilutions inoculate Inoculate 96-well Plate prep_compound->inoculate prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate_mic Incubate Plate (e.g., 24-72h) inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Proceed with non-turbid wells incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MBC/MFC (Lowest concentration with no growth) incubate_mfc->read_mfc

Caption: Workflow for determining MIC and MBC/MFC values.

Conclusion

This compound demonstrates a spectrum of antimicrobial and antifungal activities, primarily by disrupting microbial cell membranes. The provided data and protocols offer a foundational guide for researchers to explore its potential in drug development and as a preservative. Further research is warranted to optimize its efficacy, understand potential resistance mechanisms, and evaluate its performance in more complex in vivo and applied systems.

References

Application Notes and Protocols for the Use of Methyl Cinnamate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cinnamate, the methyl ester of cinnamic acid, is a naturally occurring compound found in various plants, including cinnamon and basil. It is widely used in the fragrance and flavor industries and is also investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. In the realm of analytical chemistry, high-purity this compound serves as a crucial reference standard for the qualitative and quantitative analysis of this compound in various matrices, such as essential oils, pharmaceutical formulations, food products, and cosmetics. Its well-defined chemical properties and spectral characteristics make it an ideal candidate for method development and validation in chromatography and spectroscopy.

This document provides detailed application notes and experimental protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation: Method Validation Parameters

The following tables summarize the typical quantitative data obtained during the validation of analytical methods for this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

HPLC-UV Method Validation Data
ParameterResult
Linearity
Range1 - 250 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision
Intraday Precision (%RSD)< 2.0%
Interday Precision (%RSD)< 3.0%
Accuracy
Recovery98 - 102%
Limits
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
GC-FID Method Validation Data
ParameterResult
Linearity
Range0.1 - 10 µg/mL
Correlation Coefficient (r²)≥ 0.998
Precision
Intraday Precision (%RSD)≤ 5.0%
Interday Precision (%RSD)≤ 7.0%
Accuracy
Recovery95 - 105%
Limits
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.07 µg/mL
qNMR Method Validation Data
ParameterResult
Linearity
Molar Ratio Range (Analyte:IS)0.5:1 to 2:1
Correlation Coefficient (r²)≥ 0.999
Precision
Repeatability (%RSD)< 1.0%
Accuracy
Purity Measurement vs. Certified Value± 0.5%

Experimental Protocols

Quantitative Analysis of this compound by HPLC-UV

This protocol describes the determination of this compound concentration using an external standard calibration method.

a. Materials and Equipment

  • This compound analytical standard (≥99.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

b. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards with concentrations ranging from 1 µg/mL to 250 µg/mL.

c. Sample Preparation

  • Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

d. HPLC-UV Instrumental Conditions

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 278 nm

e. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Quantification of this compound by GC-FID

This protocol outlines the use of this compound as an internal standard for the quantification of other volatile compounds or for its own quantification using an external standard method.

a. Materials and Equipment

  • This compound analytical standard (≥99.0% purity)

  • Hexane or other suitable solvent (GC grade)

  • Internal Standard (IS), if required (e.g., n-nonane)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness)

b. Standard and Sample Preparation (Internal Standard Method)

  • Stock Solutions: Prepare individual stock solutions of this compound and the analyte of interest in hexane.

  • Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: Add a known amount of the internal standard to the sample solution.

c. GC-FID Instrumental Conditions

  • Column: HP-5 (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 3 minutes

    • Ramp to 240°C at 10°C/min

    • Hold at 240°C for 5 minutes

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

d. Data Analysis

  • Calculate the response factor of the analyte relative to the internal standard using the calibration standards.

  • Determine the concentration of the analyte in the sample based on its peak area, the internal standard's peak area, and the calculated response factor.

Purity Assessment of this compound by qNMR

This protocol describes the use of an internal standard for the quantitative determination of this compound purity.

a. Materials and Equipment

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known certified purity

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • NMR spectrometer (≥400 MHz)

  • Analytical balance

b. Sample Preparation

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent to dissolve both compounds completely.

c. NMR Data Acquisition

  • Acquire a quantitative ¹H NMR spectrum with the following considerations:

    • Use a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., 16-64 scans).

d. Data Processing and Analysis

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the this compound sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

Workflow for Quality Control of this compound Raw Material

This diagram illustrates a typical workflow for the quality control of incoming this compound raw material in a manufacturing setting, where it is tested against a certified reference standard.

QC_Workflow cluster_0 1. Raw Material Reception cluster_1 2. Standard Preparation cluster_2 3. Analytical Testing cluster_3 4. Data Review and Disposition A Receive this compound Shipment B Quarantine and Sampling A->B C Prepare Certified Reference Standard (CRS) Solution D Prepare Sample Solution B->D F Purity Assay (e.g., GC-FID or HPLC-UV) C->F E Identity Test (e.g., FTIR) D->E D->F G Impurity Profiling (e.g., GC-MS) D->G H Compare Sample Data to CRS and Specifications E->H F->H G->H I Decision: Release or Reject H->I J J I->J Released for Production K K I->K Rejected and Returned

Caption: Quality Control Workflow for this compound Raw Material.

Logical Relationship for Quantitative Analysis using an Internal Standard

This diagram illustrates the logical relationship in a quantitative analysis where an internal standard is used to ensure accuracy and precision by correcting for variations in sample preparation and injection volume.

Internal_Standard_Logic Logical Flow of Internal Standard Method cluster_prep Sample & Standard Preparation cluster_data Data Analysis Analyte Analyte Mix Mix Analyte and IS Analyte->Mix IS Internal Standard (IS) (Known Concentration) IS->Mix Injection Instrument Injection Mix->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., FID, MS) Separation->Detection Analyte_Signal Analyte Signal (Peak Area) Detection->Analyte_Signal IS_Signal IS Signal (Peak Area) Detection->IS_Signal Ratio Calculate Signal Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration using Response Factor Ratio->Concentration

Caption: Logic of the Internal Standard Method in Quantitative Analysis.

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals on the removal of unreacted cinnamic acid from methyl cinnamate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis via Fischer esterification?

The most common impurities are unreacted starting materials, including cinnamic acid and the alcohol used (in this case, methanol), as well as the acid catalyst (e.g., sulfuric acid).[1][2]

Q2: Why is it necessary to remove unreacted cinnamic acid?

Residual cinnamic acid can interfere with subsequent reactions, affect the final product's physical properties, and is often considered an impurity that needs to be removed to achieve the desired product purity for applications in the flavor, fragrance, and pharmaceutical industries.[3][4][5]

Q3: What are the primary methods for removing unreacted cinnamic acid from this compound?

The primary methods for purifying this compound and removing unreacted cinnamic acid are:

  • Acid-Base Extraction: This technique separates the acidic cinnamic acid from the neutral ester.[6][7]

  • Column Chromatography: This method separates compounds based on their polarity.[8][9][10]

  • Distillation: This technique separates compounds with different boiling points.

Troubleshooting Guide

Issue: Poor Separation During Acid-Base Extraction

Problem: After washing the organic layer with a basic solution, you suspect that a significant amount of cinnamic acid remains in the this compound product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction with Base Ensure the basic solution (e.g., saturated sodium bicarbonate or sodium carbonate) is thoroughly mixed with the organic layer. Gentle, repeated inversions of the separatory funnel are more effective than vigorous shaking, which can lead to emulsions.[6]
Insufficient Amount of Base The amount of base used may not be enough to neutralize all the unreacted cinnamic acid and the acid catalyst. Perform multiple washes with the basic solution and test the aqueous layer's pH to ensure it remains basic.[2]
Emulsion Formation An emulsion (a stable mixture of the organic and aqueous layers) can prevent proper separation. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or letting the mixture stand for an extended period.
Issue: Co-elution during Column Chromatography

Problem: Cinnamic acid and this compound are not separating well on the silica gel column.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Solvent System (Eluent) The polarity of the eluent may be too high, causing both compounds to travel down the column too quickly. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[9]
Column Overloading Too much crude product applied to the column can lead to poor separation. Use an appropriate amount of silica gel for the amount of sample being purified.
Improper Column Packing An improperly packed column with air bubbles or cracks will result in uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry.

Experimental Protocols

Acid-Base Extraction

This protocol is designed to remove acidic impurities like unreacted cinnamic acid and the acid catalyst from the ester product.

Methodology:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an organic solvent in which this compound is soluble but has low water solubility, such as ethyl acetate.

  • Add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) to the separatory funnel.[1][6][11] Be cautious as the reaction between the acid and bicarbonate/carbonate will produce carbon dioxide gas, leading to pressure buildup. Vent the separatory funnel frequently.[6]

  • Gently swirl and invert the funnel to mix the layers. Allow the layers to separate.

  • Drain the lower aqueous layer, which now contains the sodium cinnamate salt.

  • Repeat the washing process (steps 3-5) one or two more times.

  • Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the purified this compound.[9]

Column Chromatography

This protocol separates this compound from cinnamic acid based on their differing polarities.

Methodology:

  • Prepare the Column: Pack a glass column with silica gel as the stationary phase, typically as a slurry in a non-polar solvent like hexane.[9]

  • Load the Sample: Dissolve the crude this compound mixture in a minimal amount of the eluent or a low-polarity solvent and carefully apply it to the top of the silica gel.

  • Elute the Column: Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate, such as 9:1).[9] this compound, being less polar than cinnamic acid, will travel down the column more quickly.

  • Monitor the Separation: Collect fractions and monitor the separation using thin-layer chromatography (TLC).[8][9]

  • Isolate the Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis and purification of this compound from various sources.

Purification Method Catalyst Reaction Time Yield Reference
Distillation & Washing with K₂CO₃Supported Acidic Catalyst3 h86%[12]
Distillation & Washing with K₂CO₃Supported Acidic Catalyst4 h91%[12]
ExtractionSulfuric Acid (50 mol%)1.5 h99%[3]
Extractionp-Toluenesulfonic acid (pTSA)Not Specified91%[3]

Visual Workflow Guides

Acid_Base_Extraction_Workflow cluster_funnel Separatory Funnel cluster_organic Organic Layer cluster_aqueous Aqueous Layer ReactionMixture Reaction Mixture (this compound, Cinnamic Acid, Catalyst) AddBase Add Saturated NaHCO₃ Solution ReactionMixture->AddBase 1 MixVent Mix Gently & Vent CO₂ AddBase->MixVent 2 Separate Separate Layers MixVent->Separate 3 WashBrine Wash with Brine Separate->WashBrine Organic Phase AqueousWaste Aqueous Waste (Sodium Cinnamate, Salts) Separate->AqueousWaste Aqueous Phase Dry Dry over Na₂SO₄ WashBrine->Dry 4 Evaporate Evaporate Solvent Dry->Evaporate 5 PureEster Pure this compound Evaporate->PureEster 6

Caption: Workflow for Acid-Base Extraction.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Product Isolation PackColumn Pack Column with Silica Gel LoadSample Load Crude Sample PackColumn->LoadSample 1 Elute Elute with Hexane/Ethyl Acetate LoadSample->Elute 2 CollectFractions Collect Fractions Elute->CollectFractions 3 TLC Monitor Fractions by TLC CollectFractions->TLC 4 CombineFractions Combine Pure Fractions TLC->CombineFractions 5 EvaporateSolvent Evaporate Solvent CombineFractions->EvaporateSolvent 6 PureProduct Pure this compound EvaporateSolvent->PureProduct 7

Caption: Workflow for Column Chromatography.

References

Optimizing reaction conditions for Methyl Cinnamate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl cinnamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive it towards the product, consider increasing the reaction time or using an excess of the alcohol (methanol).[1][2] The reaction can be monitored using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[3]

  • Catalyst Issues: The amount and type of acid catalyst are crucial. While excess sulfuric acid was traditionally used, studies show that catalytic amounts (e.g., 50-75 mol %) can yield high conversions.[4] p-Toluenesulfonic acid (pTSA) is a safer and easier-to-handle alternative to sulfuric acid that also provides high yields.[4][5]

  • Inadequate Heating: Ensure the reaction mixture is heated to the appropriate temperature, typically at reflux, to ensure the reaction proceeds at a sufficient rate.[1][4][6] In some student-led experiments, inadequate heating was a common reason for low yields.[4]

  • Workup Losses: Product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers between glassware.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Common impurities include unreacted trans-cinnamic acid and residual solvent.

  • Unreacted Starting Material: The most common impurity is the starting material, trans-cinnamic acid. This can be removed by a simple acid-base extraction. During the workup, washing the organic layer with a saturated sodium bicarbonate solution will neutralize and extract the acidic trans-cinnamic acid into the aqueous layer.[3][4]

  • Residual Solvent: Solvents like diethyl ether used during extraction may remain if not adequately evaporated.[4] Ensure sufficient drying time under reduced pressure.

  • Side Products: While less common in Fischer esterification, side reactions can occur. Using a co-solvent like ethyl acetate can sometimes lead to the formation of ethyl cinnamate as a byproduct.[7] Purification by column chromatography can be employed if simple extraction is insufficient.[8]

Q3: The reaction seems to be very slow. How can I speed it up?

A3: Several methods can accelerate the reaction rate:

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields.[3][4]

  • Catalyst Choice and Amount: Using a strong acid catalyst like sulfuric acid or pTSA is essential. Optimizing the catalyst loading can also impact the reaction rate.

  • Temperature: Increasing the reaction temperature to reflux will increase the kinetic rate of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Fischer esterification of trans-cinnamic acid with methanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[3][4][9][10]

Q2: Are there greener or safer alternatives to using concentrated sulfuric acid?

A2: Yes, p-toluenesulfonic acid (pTSA) is a solid and less corrosive acid catalyst that has been shown to be effective, providing high yields of this compound.[4][5] Additionally, enzymatic methods using lipases are being explored as a green alternative, though they may require longer reaction times.[9][11] The use of supported acid catalysts is another environmentally friendly option that allows for easier catalyst recovery and reuse.[12]

Q3: What are the typical reaction conditions for Fischer esterification of trans-cinnamic acid?

A3: Typical conditions involve refluxing trans-cinnamic acid in an excess of methanol with a catalytic amount of a strong acid. Reaction times can range from one hour to over 12 hours depending on the scale and specific conditions.[1][3][4]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The disappearance of the trans-cinnamic acid spot and the appearance of the this compound product spot indicate the reaction is proceeding.[3] For example, in one reported system, this compound has an Rf value of 0.74, while trans-cinnamic acid has an Rf of 0.10.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Fischer Esterification

CatalystCatalyst Loading (mol %)Heating MethodReaction TimeYield (%)Reference
H₂SO₄75Conventional1 hour94[4]
H₂SO₄50Conventional1.5 hours99[4]
pTSA50ConventionalNot Specified91[4]
H₂SO₄50Microwave2 minutes97[4]
pTSA50Microwave2 minutes91[4]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound using Sulfuric Acid

  • To a round-bottom flask, add trans-cinnamic acid and methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 50 mol %).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid and remove unreacted cinnamic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

  • In a microwave reaction vessel, combine trans-cinnamic acid, methanol, and the acid catalyst (either H₂SO₄ or pTSA at 50 mol %).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 110°C for 2 minutes.[3][4]

  • After the reaction, allow the vessel to cool to a safe temperature (<55°C).[4]

  • Follow the workup procedure outlined in Protocol 1 (steps 6-9).

Visualizations

FischerEsterificationWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants trans-Cinnamic Acid + Methanol ReactionVessel Round-Bottom Flask Reactants->ReactionVessel Catalyst H₂SO₄ or pTSA Catalyst->ReactionVessel Heating Reflux or Microwave ReactionVessel->Heating Heat Extraction Dilute with Ether Wash with NaHCO₃ Wash with Brine Heating->Extraction Cool & Quench Drying Dry with MgSO₄ Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Product Pure Methyl Cinnamate Evaporation->Product

Caption: General workflow for the synthesis of this compound via Fischer esterification.

TroubleshootingLogic Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes WorkupLoss Workup Issues? Start->WorkupLoss No IncreaseTime Increase Reaction Time or Excess Methanol IncompleteReaction->IncreaseTime Yes CheckHeating Ensure Proper Heating/Reflux IncompleteReaction->CheckHeating Yes OptimizeWorkup Careful Extraction & Phase Separation WorkupLoss->OptimizeWorkup Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of Methyl Cinnamate by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of methyl cinnamate by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. For this compound, an ideal solvent will dissolve it completely at an elevated temperature (near the solvent's boiling point) but will have limited solubility at lower temperatures (e.g., room temperature or in an ice bath). Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent. As the hot, saturated solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while the impurities are left behind in the solvent.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should meet the following criteria:

  • High solubility at high temperatures: It should dissolve a large amount of this compound when hot.

  • Low solubility at low temperatures: It should dissolve very little this compound when cold to allow for good recovery of the purified crystals.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point for easy removal from the purified crystals.

  • Impurity Solubility: The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution after crystallization).

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

Based on its physical properties, suitable solvents for this compound recrystallization include ethanol, methanol, hexane, and ethyl acetate. A mixed solvent system, such as ethanol-water, can also be effective.

Q3: What are the key physical properties of this compound relevant to its recrystallization?

Understanding the physical properties of this compound is crucial for a successful recrystallization.

PropertyValue
Appearance White to slightly yellow crystalline solid[1]
Odor Fruity, balsamic, reminiscent of cinnamon and strawberry[2]
Melting Point 34–38 °C (93–100 °F; 307–311 K)[2]
Boiling Point 261–262 °C (502–504 °F; 534–535 K)[2]
Water Solubility Insoluble[1] (387.1 mg/L @ 25 °C)[3]

Data Presentation: Solvent Selection Guide for this compound Recrystallization

SolventBoiling Point (°C)Solubility of this compound (Hot)Solubility of this compound (Cold)Notes
Ethanol 78HighModerateGood general-purpose solvent. A mixed solvent system with water can improve crystal recovery.
Methanol 65HighModerateSimilar to ethanol but with a lower boiling point.
Hexane 69ModerateLowA good choice for obtaining high recovery due to low cold solubility. May require a larger volume of solvent.
Ethyl Acetate 77HighModerateEffective solvent, but care should be taken to avoid using an excess, which can reduce yield.
Toluene 111HighModerateHigher boiling point may be useful in some cases but can be more difficult to remove from the final product.
Water 100InsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system with a miscible organic solvent like ethanol.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines the steps for purifying crude this compound using a single solvent recrystallization method.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolving the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture on a hot plate while stirring.

    • Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield of purified crystals.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove the insoluble impurities.

  • Crystallization:

    • Remove the flask containing the hot, clear solution from the heat and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period to allow for the formation of large, well-defined crystals.

    • Once the flask has reached room temperature and crystal formation appears to have slowed, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the purified this compound.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Wash the crystals with a small amount of fresh, ice-cold solvent to remove any remaining soluble impurities.

    • Keep the vacuum on for several minutes to pull air through the crystals and aid in drying.

  • Drying:

    • Carefully remove the filter paper with the purified crystals from the funnel and place it on a pre-weighed watch glass.

    • Allow the crystals to air dry completely. The purity of the final product can be assessed by its melting point. Pure this compound has a sharp melting point range of 34-38 °C.

Troubleshooting Guide

Q4: My this compound is not dissolving in the hot solvent. What should I do?

  • Insufficient Solvent: You may not have added enough solvent. Continue to add small portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot. Refer to the solvent selection guide and consider trying a different solvent.

  • Insoluble Impurities: The undissolved material may be an insoluble impurity. If most of the solid has dissolved and a small amount remains, proceed to the hot filtration step to remove it.

Q5: No crystals are forming after the solution has cooled. What is the problem?

  • Too Much Solvent: This is the most common reason for crystallization failure. The solution may not be supersaturated. To fix this, gently heat the solution to evaporate some of the solvent, and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the conditions are right for crystallization, but it has not initiated. Try scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. This can create a rough surface that promotes nucleation. Alternatively, add a tiny "seed crystal" of pure this compound to the solution to initiate crystallization.

Q6: My this compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the this compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature together.

  • Change Solvent: Consider using a solvent with a lower boiling point.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Crude Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Methyl Cinnamate. The following information addresses common impurities, their identification, and methods for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Fischer Esterification?

The most prevalent impurities in crude this compound prepared by the Fischer esterification of trans-cinnamic acid with methanol include:

  • Unreacted Starting Materials: trans-Cinnamic acid and methanol are common impurities due to the equilibrium nature of the esterification reaction.[1][2]

  • Acid Catalyst: Residual acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA), will be present.[1][2]

  • Water: Water is a byproduct of the esterification reaction and can also be introduced during the workup steps.

  • Side Products: Although often minor, side reactions can occur, especially when using strong acids like sulfuric acid, leading to byproducts from sulfonation, oxidation, or addition reactions.[3]

  • Solvents: Organic solvents used during extraction, such as diethyl ether, may remain if not completely removed by evaporation.[1][2]

  • cis-Isomer: While synthesis typically starts with trans-cinnamic acid, trace amounts of the cis-isomer of this compound could potentially form.

Q2: My crude this compound is a yellowish oil or solid. Is this normal?

Pure this compound is a white to pale yellow crystalline solid or a colorless to pale yellow liquid.[3] A distinct yellow color in the crude product often indicates the presence of impurities. This coloration can result from side reactions or the presence of colored impurities in the starting trans-cinnamic acid. Purification is recommended to obtain a purer, less colored product.

Q3: How can I detect the presence of unreacted trans-cinnamic acid in my product?

The presence of unreacted trans-cinnamic acid can be detected using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. trans-Cinnamic acid is significantly more polar than this compound and will have a much lower Rf value. For example, in a typical solvent system, this compound might have an Rf of 0.74, while cinnamic acid has an Rf of 0.10.[1]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch around 2500-3300 cm⁻¹ in the IR spectrum of your product is indicative of the carboxylic acid group of unreacted cinnamic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a broad singlet corresponding to the acidic proton of the carboxylic acid, typically downfield (>10 ppm).

Q4: What is the best way to remove the acid catalyst after the reaction?

The most common and effective method for removing the acid catalyst is to perform a liquid-liquid extraction with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically used to neutralize the acid catalyst.[1][4] The reaction mixture is diluted with an organic solvent (like diethyl ether), and then washed with the NaHCO₃ solution until gas evolution (CO₂) ceases, indicating complete neutralization.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Extend the reaction time or increase the reaction temperature (reflux).- Ensure an adequate amount of catalyst is used.[2]- Use an excess of methanol to shift the equilibrium towards the product.
Product is an oil that won't solidify Presence of impurities (e.g., residual solvent, excess methanol, or side products) lowering the melting point.- Ensure all extraction solvent is removed under reduced pressure.- Perform a thorough purification by column chromatography or recrystallization.
Broad O-H peak in IR spectrum Unreacted trans-cinnamic acid.- Perform an acid-base extraction by washing the organic layer with a saturated sodium bicarbonate solution to remove the acidic starting material.[1]
Product has a strong acidic smell Incomplete neutralization of the acid catalyst.- Repeat the wash with saturated sodium bicarbonate solution. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
Multiple spots on TLC plate Presence of multiple impurities (starting material, side products).- Purify the crude product using column chromatography to separate the components based on polarity.

Experimental Protocol: Purification of Crude this compound

This protocol describes a standard acid-base extraction and purification procedure for crude this compound synthesized via Fischer Esterification.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture, diluted with an appropriate organic solvent (e.g., diethyl ether), to a separatory funnel.

  • Neutralization and Removal of Acid:

    • Add a volume of saturated NaHCO₃ solution to the separatory funnel approximately equal to the volume of the organic layer.

    • Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.

    • Continue shaking until gas evolution ceases.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution one more time to ensure complete removal of the acid catalyst and unreacted cinnamic acid.

  • Brine Wash:

    • Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and dissolved inorganic salts from the organic layer.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Drying:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution and swirl. The drying agent will clump together as it absorbs water. Add more drying agent until some of it remains free-flowing.

  • Solvent Removal:

    • Carefully decant or filter the dried organic solution away from the drying agent into a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to yield the purified this compound.

Workflow for Impurity Identification and Removal

G cluster_0 Crude Product Analysis cluster_1 Impurity Identification cluster_2 Troubleshooting & Purification Crude Crude this compound TLC TLC Analysis Crude->TLC IR IR Spectroscopy Crude->IR NMR NMR Spectroscopy Crude->NMR Evaporation Thorough Solvent Evaporation Crude->Evaporation Residual Solvent Suspected Impurity_TLC Low Rf Spot? TLC->Impurity_TLC Impurity_IR Broad O-H Peak? IR->Impurity_IR Impurity_NMR Acidic Proton Peak? NMR->Impurity_NMR Acid_Base Perform Acid-Base Extraction with NaHCO3 Impurity_TLC->Acid_Base Yes Column Column Chromatography Impurity_TLC->Column Multiple Spots Impurity_IR->Acid_Base Yes Impurity_NMR->Acid_Base Yes Pure_Product Pure this compound Acid_Base->Pure_Product Column->Pure_Product Evaporation->Pure_Product

Caption: Troubleshooting workflow for crude this compound.

References

Scaling up the synthesis of Methyl Cinnamate for pilot studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Methyl Cinnamate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to assist in scaling up the synthesis of this compound for pilot studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Scaling up chemical syntheses can present unique challenges. This guide addresses common issues encountered during the pilot-scale synthesis of this compound via Fischer Esterification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<70%) Incomplete Reaction: Insufficient reaction time or temperature. The Fischer esterification is an equilibrium process.[1][2][3]- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reflux time is 1-12 hours.[4] - Optimize Temperature: Ensure the reaction mixture is maintained at a gentle reflux. For methanol, this is approximately 65°C. - Use Excess Alcohol: Employing methanol as the solvent drives the equilibrium towards the product.[1]
Catalyst Issues: Inactive or insufficient amount of acid catalyst.[4]- Catalyst Amount: Use a catalytic amount of a strong acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA).[4][5][6] An optimization study showed that 50 mol % of sulfuric acid for 1.5 hours can give a 99% yield.[4] - Catalyst Quality: Ensure the acid catalyst has not been degraded by moisture.
Loss During Workup: Product loss during extraction or purification steps.- Efficient Extraction: Use an appropriate organic solvent like diethyl ether or ethyl acetate for extraction.[4] - Minimize Transfers: Reduce the number of vessel-to-vessel transfers to minimize mechanical losses.
Product Contamination Unreacted Cinnamic Acid: Incomplete reaction or inefficient removal during workup.- Neutralization: During the workup, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted cinnamic acid and the acid catalyst.[4][7]
Residual Methanol: Incomplete removal of the excess alcohol.- Evaporation: After drying the organic layer, remove the solvent and residual methanol using a rotary evaporator.
Side Products: Formation of byproducts due to high temperatures or reactive impurities.- Temperature Control: Avoid excessive heating which can lead to decomposition or side reactions. - Purification: Purify the crude product by distillation or column chromatography if high purity is required.[1]
Slow or Stalled Reaction Inadequate Heating: The reaction mixture is not reaching the required reflux temperature.[4]- Heating Mantle/Oil Bath: Use a properly sized heating mantle or an oil bath with a temperature controller to ensure uniform and adequate heating.
Poor Mixing: Inefficient stirring in a larger reaction vessel.- Mechanical Stirring: For pilot-scale reactions, use an overhead mechanical stirrer to ensure the reaction mixture is homogeneous.
Difficulty in Product Isolation Emulsion Formation: Formation of a stable emulsion during the aqueous workup.- Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to break up emulsions.[4] - Phase Separation: Allow the mixture to stand for a longer period to allow for better phase separation.
Product is an Oil: this compound has a melting point around 34-38°C and may be an oil or a low-melting solid at room temperature.[8]- Cooling: Cool the purified product in an ice bath to induce crystallization if a solid product is desired.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common and scalable method is the Fischer esterification of trans-cinnamic acid with methanol using an acid catalyst.[4][5][6][9] This method is favored for its simplicity and the use of readily available and inexpensive starting materials.[4][5][9]

Q2: Which acid catalyst is best for the Fischer esterification of cinnamic acid?

A2: Both concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (pTSA) are effective catalysts.[4][5] Sulfuric acid is a strong and inexpensive catalyst. pTSA is a solid, making it easier and safer to handle than sulfuric acid, and it is also a very effective catalyst.[4][5]

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[4][10][11][12]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile and flammable solvents like methanol and diethyl ether.[4][11][12]

  • Handling Acids: Concentrated sulfuric acid is highly corrosive and toxic.[4] Handle with extreme care and have appropriate spill kits available.

  • Flammable Solvents: Methanol and diethyl ether are highly flammable.[4] Ensure there are no ignition sources in the vicinity of the reaction setup.

  • Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used, including trans-cinnamic acid, methanol, sulfuric acid, and this compound, to be aware of all potential hazards.[10][11][12][13]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[5] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (trans-cinnamic acid). The disappearance of the starting material spot and the appearance of a new spot for the product (this compound) indicate the progression of the reaction.

Q5: What is the role of the sodium bicarbonate wash in the workup?

A5: The saturated sodium bicarbonate (NaHCO₃) wash is crucial for neutralizing the acidic catalyst (e.g., sulfuric acid) and removing any unreacted trans-cinnamic acid from the organic layer.[4] This is an essential purification step.

Q6: Can this reaction be performed under microwave irradiation?

A6: Yes, studies have shown that the Fischer esterification for this compound synthesis can be successfully performed under microwave irradiation, which can significantly reduce the reaction time.[4][5] Yields of over 90% have been reported with reaction times as short as 2 minutes.[4]

Detailed Experimental Protocol: Fischer Esterification of trans-Cinnamic Acid

This protocol is a general guideline for the pilot-scale synthesis of this compound. The quantities can be adjusted as needed.

Materials:

  • trans-Cinnamic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Large round-bottom flask appropriate for the scale of the reaction

  • Reflux condenser

  • Heating mantle or oil bath with a temperature controller and magnetic or overhead stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, combine trans-cinnamic acid and an excess of methanol. Methanol will serve as both the reactant and the solvent. A common ratio is to use a significant molar excess of methanol.

  • Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (concentrated sulfuric acid or pTSA) to the mixture. The addition of sulfuric acid is exothermic and should be done with caution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[1] Maintain the reflux with continuous stirring for 1-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Quenching: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Addition and Neutralization: Transfer the cooled reaction mixture to a large separatory funnel. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.[4] Carefully add a saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted cinnamic acid. Be cautious as this will generate carbon dioxide gas, and the separatory funnel should be vented frequently.

  • Extraction: Shake the separatory funnel vigorously, allowing the layers to separate. Drain the aqueous layer.

  • Washing: Wash the organic layer with a saturated brine solution to help break any emulsions and remove residual water-soluble impurities.[4] Separate the layers.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to remove the solvent and excess methanol. The remaining product is crude this compound.

  • Purification (Optional): If a higher purity is required, the crude product can be purified by vacuum distillation.

Visualizations

Reaction Pathway for this compound Synthesis

reaction_pathway cluster_reactants Reactants cluster_products Products cinnamic_acid trans-Cinnamic Acid methyl_cinnamate This compound cinnamic_acid->methyl_cinnamate Fischer Esterification methanol Methanol methanol->methyl_cinnamate h_plus H+ h_plus->methyl_cinnamate Catalyst water Water

Caption: Fischer Esterification of trans-Cinnamic Acid to this compound.

Experimental Workflow for Synthesis and Purification

workflow start Start: Combine Reactants (Cinnamic Acid, Methanol, Catalyst) reflux Heat to Reflux (1-4 hours) start->reflux cool Cool to Room Temperature reflux->cool extract Extraction with Organic Solvent and NaHCO3 Wash cool->extract wash Wash with Brine extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Optional: Vacuum Distillation evaporate->purify end End Product: Pure this compound evaporate->end Crude Product purify->end High Purity

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree start Low Yield Observed check_reaction Was the reaction complete? (Check TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_workup Any issues during workup? (e.g., emulsion) check_reaction->check_workup Yes increase_time Increase Reflux Time or Catalyst Amount incomplete->increase_time workup_issue Workup Issue check_workup->workup_issue Yes other_issues Consider other factors: - Reagent purity - Temperature control check_workup->other_issues No optimize_extraction Optimize Extraction Protocol (e.g., use brine wash) workup_issue->optimize_extraction

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of Methyl Cinnamate Utilizing a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Methyl Cinnamate, a widely used compound in the pharmaceutical, flavor, and fragrance industries. The validation of the primary analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), is detailed using a Certified Reference Material (CRM). This guide also presents a comparative analysis with alternative techniques, including High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FT-IR) Spectroscopy, to aid researchers in selecting the most suitable method for their specific applications.

Validated Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry stands as a robust and highly specific method for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it a preferred method for quantitative analysis.

1.1. Experimental Protocol

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Certified Reference Material (CRM): this compound analytical standard (≥99.0% purity as determined by GC), traceable to a national metrology institute. A certificate of analysis should confirm the purity and provide information on traceability.[1]

Sample Preparation:

  • CRM Stock Solution: Accurately weigh approximately 100 mg of the this compound CRM and dissolve it in a suitable solvent (e.g., methanol or ethyl acetate) in a 100 mL volumetric flask to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the CRM stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the test sample containing this compound by dissolving a known amount in the same solvent to obtain a theoretical concentration within the calibration range.

GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for this compound (m/z 162, 131, 103) should be monitored.

1.2. Validation Parameters

The method is validated according to the International Council for Harmonisation (ICH) guidelines.[2][3]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. The chromatograms of the blank, placebo (if applicable), and the sample spiked with this compound are compared to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: The linearity of the method is established by analyzing the calibration standards at five different concentrations. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy is determined by the recovery of a known amount of this compound CRM spiked into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Robustness: The reliability of the method is assessed by introducing small, deliberate variations in method parameters such as oven temperature, flow rate, and injection volume. The method should remain unaffected by these minor changes.

1.3. Workflow for GC-MS Method Validation

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting CRM Obtain this compound CRM Stock Prepare Stock Solution CRM->Stock Cal Prepare Calibration Standards Stock->Cal GCMS GC-MS Analysis Cal->GCMS Sample Prepare Sample Solution Sample->GCMS Spec Specificity GCMS->Spec Lin Linearity GCMS->Lin Acc Accuracy GCMS->Acc Prec Precision GCMS->Prec LOD LOD/LOQ GCMS->LOD Rob Robustness GCMS->Rob Report Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report

Caption: Workflow for the validation of a GC-MS method for this compound.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.

Experimental Protocol Outline:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 278 nm (the λmax of this compound).

  • Quantification: Based on a calibration curve generated from the this compound CRM.

2.2. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte, instead using an internal standard of known purity.

Experimental Protocol Outline:

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H NMR spectra are acquired with appropriate relaxation delays (D1) to ensure full relaxation of all relevant protons.

  • Quantification: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with that of the internal standard.

2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used for quantitative analysis by measuring the absorbance of a specific functional group band that is proportional to the concentration of the analyte.

Experimental Protocol Outline:

  • Mode: Typically Attenuated Total Reflectance (ATR) for ease of use with liquid or solid samples.

  • Analytical Band: The characteristic carbonyl (C=O) stretching band of the ester group in this compound (around 1710-1730 cm⁻¹).

  • Quantification: A calibration curve is constructed by plotting the absorbance of the analytical band against the concentration of this compound standards.

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the different analytical methods for the quantification of this compound.

Parameter GC-MS HPLC-UV qNMR FT-IR (ATR)
Specificity Very HighHighVery HighModerate
Linearity (r²) ≥ 0.999≥ 0.999N/A (Direct method)≥ 0.995
Accuracy (% Recovery) 98 - 102%98 - 102%High (Primary method)95 - 105%
Precision (RSD) ≤ 2%≤ 2%≤ 1%≤ 5%
LOD/LOQ Low (ng/mL to pg/mL)Low (µg/mL to ng/mL)Moderate (mg/mL)High (mg/mL)
CRM Requirement Essential for calibrationEssential for calibrationInternal Standard CRMEssential for calibration
Analysis Time ~30 min per sample~15-30 min per sample~10-20 min per sample~5 min per sample
Advantages High sensitivity and specificity, structural information.Wide applicability, robust.Primary method, no analyte-specific CRM needed for quantification.Fast, non-destructive.
Disadvantages Requires volatile and thermally stable analytes.Lower sensitivity than GC-MS for some compounds.Lower sensitivity, requires specialized expertise.Lower sensitivity and specificity, susceptible to matrix effects.

Logical Relationship of Method Selection

Start Define Analytical Need High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity Primary_Method Primary Ratio/Purity Method Needed? High_Sensitivity->Primary_Method No GCMS Select GC-MS High_Sensitivity->GCMS Yes Rapid_Screening Rapid Screening Needed? Primary_Method->Rapid_Screening No qNMR Select qNMR Primary_Method->qNMR Yes Routine_QC Routine QC of Known Formulation? Rapid_Screening->Routine_QC No FTIR Select FT-IR Rapid_Screening->FTIR Yes Routine_QC->Start No, redefine need HPLC Select HPLC Routine_QC->HPLC Yes

References

Methyl Cinnamate vs. Ethyl Cinnamate: A Comparative Analysis of Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a lead compound or excipient often hinges on subtle variations in molecular structure that can significantly impact physicochemical and biological properties. This guide provides a detailed comparative analysis of two closely related cinnamic acid esters: methyl cinnamate and ethyl cinnamate. By presenting key experimental data in a structured format and outlining the methodologies for their determination, this document aims to facilitate informed decision-making in research and development.

Physicochemical Properties: A Head-to-Head Comparison

The primary structural difference between this compound and ethyl cinnamate lies in the ester group—a methyl versus an ethyl group, respectively. This seemingly minor variation leads to discernible differences in their physical properties, which are summarized below.

PropertyThis compoundEthyl Cinnamate
Molecular Formula C₁₀H₁₀O₂[1]C₁₁H₁₂O₂
Molecular Weight 162.19 g/mol [1]176.21 g/mol
Appearance White to slightly yellow crystals or fused crystalline mass[1][2][3]Colorless to pale yellow liquid[4]
Melting Point 33-38 °C[2][3]6-8 °C[5]
Boiling Point 260-262 °C[2][3]271 °C[5]
Density 1.092 g/cm³[6]1.049 g/mL at 20 °C[5]
Refractive Index 1.577 at 20°C[1]1.558 at 20°C
Solubility Soluble in alcohol, ether, glycerol, propylene glycol, and most non-volatile oils; insoluble in water.[2][3][7]Soluble in organic solvents like ethanol, ether, chloroform, and acetone; limited solubility in water.[4][5]
Odor Sweet, balsamic, fruity odor reminiscent of cinnamon and strawberry.[2][6]Sweet, balsamic, honey-note odor.[5]
Volatility Generally more volatile due to its smaller molecular size.[8]Less volatile, providing a longer-lasting scent.[8]

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and characterization of these compounds. Below is a summary of key spectral features.

Spectroscopic DataThis compoundEthyl Cinnamate
¹H NMR (CDCl₃, ppm) ~3.81 (s, 3H, -OCH₃), ~6.34 (d, 1H, vinyl H), ~7.41 (m, 5H, aromatic H), ~7.61 (d, 1H, vinyl H)[9]~1.35 (t, 3H, -CH₃), ~4.28 (q, 2H, -OCH₂-), ~6.44 (d, 1H, vinyl H), ~7.45 (m, 5H, aromatic H), ~7.68 (d, 1H, vinyl H)[10]
¹³C NMR (CDCl₃, ppm) ~51.5 (-OCH₃), ~117.9, ~128.1, ~128.9, ~130.3, ~134.5 (aromatic & vinyl C), ~144.8, ~167.3 (C=O)[9]~14.3 (-CH₃), ~60.4 (-OCH₂-), ~118.2, ~128.0, ~128.8, ~130.1, ~134.4 (aromatic & vinyl C), ~144.5, ~166.9 (C=O)[10]
IR (cm⁻¹) ~1715-1730 (C=O stretch), ~1635 (C=C stretch), ~1170 (C-O stretch), lacks broad O-H stretch.[11]~1710-1725 (C=O stretch), ~1638 (C=C stretch), ~1175 (C-O stretch), lacks broad O-H stretch.

Biological Activities: A Comparative Overview

Both methyl and ethyl cinnamate exhibit a range of biological activities. The ethyl ester, with its increased lipophilicity, sometimes shows enhanced potency.

Biological ActivityThis compoundEthyl Cinnamate
Antimicrobial Possesses antimicrobial activity.[12] MIC = 789.19 µM against various bacteria and fungi.[13][14]Exhibits antimicrobial properties.[4] MIC = 726.36 µM against various bacteria and fungi, indicating slightly higher potency than this compound.[13][14]
Anti-inflammatory Reported to have anti-inflammatory effects.[9]Exhibits anti-inflammatory activity.[15]
Anticancer Not as extensively studied for this activity in the provided results.Suppresses tumor growth through anti-angiogenesis by attenuating the VEGFR2 signal pathway in colorectal cancer.[16]
Tyrosinase Inhibition Acts as a tyrosinase inhibitor, which can help prevent food browning.[12]Not explicitly mentioned as a primary activity in the provided results.
Vasorelaxant Mentioned to have vasorelaxant effects.[17]Exhibits vasorelaxant activity, inhibiting contractions induced by high K+ and phenylephrine.[16]
Other Activities Antiadipogenic activity through the CaMKK2-AMPK signaling pathway.[12]Nematicidal and sedative activities have been reported.[16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for determining the key properties discussed.

Determination of Physicochemical Properties
  • Melting Point: A small amount of the crystalline solid (this compound) is placed in a capillary tube and heated in a melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded. For low-melting solids or liquids (ethyl cinnamate), a cryostat can be used.

  • Boiling Point: The boiling point is determined using a distillation apparatus at atmospheric pressure. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.

  • Density: A calibrated pycnometer is filled with the substance at a specific temperature (e.g., 20°C), and the mass is measured. The density is calculated by dividing the mass by the volume of the pycnometer.

  • Solubility: A known amount of the cinnamate ester is added to a specific volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined analytically, often by UV-Vis spectroscopy or HPLC after filtration.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

  • Infrared (IR) Spectroscopy: A thin film of the liquid sample (ethyl cinnamate) or a KBr pellet of the solid sample (this compound) is prepared. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Evaluation of Biological Activity
  • Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

    • A microdilution method is employed. A series of twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target microorganism (bacteria or fungi).

    • The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25°C for fungi).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Experimental Workflow and Biological Pathways

To better illustrate the comparative study process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Physicochemical Analysis cluster_2 Biological Activity Assays cluster_3 Data Comparison & Analysis This compound This compound Melting Point Melting Point This compound->Melting Point Boiling Point Boiling Point This compound->Boiling Point Density Density This compound->Density Solubility Solubility This compound->Solubility Spectroscopy (NMR, IR) Spectroscopy (NMR, IR) This compound->Spectroscopy (NMR, IR) Antimicrobial (MIC) Antimicrobial (MIC) This compound->Antimicrobial (MIC) Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Anticancer Anticancer This compound->Anticancer Ethyl Cinnamate Ethyl Cinnamate Ethyl Cinnamate->Melting Point Ethyl Cinnamate->Boiling Point Ethyl Cinnamate->Density Ethyl Cinnamate->Solubility Ethyl Cinnamate->Spectroscopy (NMR, IR) Ethyl Cinnamate->Antimicrobial (MIC) Ethyl Cinnamate->Anti-inflammatory Ethyl Cinnamate->Anticancer Comparative Analysis Comparative Analysis Melting Point->Comparative Analysis Boiling Point->Comparative Analysis Density->Comparative Analysis Solubility->Comparative Analysis Spectroscopy (NMR, IR)->Comparative Analysis Antimicrobial (MIC)->Comparative Analysis Anti-inflammatory->Comparative Analysis Anticancer->Comparative Analysis

Figure 1: Experimental workflow for comparing methyl and ethyl cinnamate.

G Cinnamate Ester Cinnamate Ester VEGFR2 VEGFR2 Cinnamate Ester->VEGFR2 PI3K PI3K VEGFR2->PI3K ERK1/2 ERK1/2 VEGFR2->ERK1/2 Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis ERK1/2->Angiogenesis Tumor Growth Tumor Growth Angiogenesis->Tumor Growth

Figure 2: Simplified VEGFR2 signaling pathway potentially inhibited by ethyl cinnamate.

Conclusion

References

A Comparative Analysis of the Biological Activity of Methyl Cinnamate and Other Cinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Cinnamic acid and its derivatives are a class of naturally occurring compounds widely recognized for their diverse biological activities. As research into novel therapeutic agents continues, understanding the structure-activity relationships within this chemical family is paramount. This guide provides a detailed comparison of the biological activities of methyl cinnamate and other cinnamic acid esters, supported by quantitative experimental data, detailed protocols, and visual representations of key processes.

Antimicrobial Activity

The esterification of cinnamic acid has been shown to be a viable strategy for enhancing its antimicrobial properties. The modification of the carboxylic acid group into an ester function can increase the lipophilicity of the molecule, potentially facilitating greater penetration through microbial cell membranes.[1]

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other cinnamic acid esters against various fungal and bacterial strains. A lower MIC value indicates greater antimicrobial potency.

CompoundTest OrganismMIC (µM)Reference
Cinnamic AcidCandida albicans, Aspergillus nigerInactive[1]
This compound Candida albicans789.19[1][2]
Candida tropicalis789.19[2]
Candida glabrata789.19[2]
Aspergillus flavus1578.16[1]
Saccharomyces cerevisiae7.71[3]
Ethyl CinnamateCandida albicans726.36[1][2]
Candida tropicalis726.36[2]
Candida glabrata726.36[2]
Propyl CinnamateStaphylococcus aureus672.83[1]
Butyl CinnamateCandida albicans626.62[2]
Staphylococcus aureus626.62[2]
Isobutyl CinnamateCandida albicans0.89[3]
Aspergillus niger0.79[3]
Decyl CinnamateStaphylococcus aureus550.96[2]
1-Cinnamoylpyrrolidine (Amide)E. coli, P. aeruginosa, B. subtilis, S. aureus0.5 mg/mL[4]

Observations:

  • Cinnamic acid itself is largely inactive, but its esterification results in bioactive compounds.[1]

  • A clear structure-activity relationship is observed for alkyl esters in antifungal activity: potency tends to increase with the length of the alkyl chain from methyl to butyl, likely due to increased lipophilicity.[1] Isobutyl cinnamate shows exceptionally high activity.[3]

  • Ester derivatives generally appear more bioactive than amide derivatives against fungal strains.[2] However, certain amide derivatives, like 1-cinnamoylpyrrolidine, exhibit very strong antibacterial activity.[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standard laboratory procedure for assessing antimicrobial susceptibility.

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria; 30°C for 48-72 hours for fungi).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_prep Preparation cluster_inoc Inoculation cluster_incub Incubation cluster_analysis Analysis A Stock Solution of Cinnamate Ester B Serial Dilution in 96-Well Plate A->B Two-fold dilutions D Incubate Plate (e.g., 35°C, 24h) B->D C Standardized Microbial Suspension C->B Inoculate wells E Observe for Visible Growth D->E F Determine MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution MIC Assay.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, particularly in suppressing the expression of key pro-inflammatory mediators. Its activity, when compared to the parent acid and other derivatives, highlights the importance of the ester functional group.

Comparative Anti-inflammatory Data

The following table summarizes the effects of cinnamates on the mRNA expression of pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Compound (at 0.1 mM)Effect on Cox2 mRNA ExpressionEffect on Nos2 mRNA ExpressionEffect on Tnfa mRNA ExpressionReference
Cinnamic AcidNo significant effectNo significant effectNo significant effect[5]
This compound Greatly Suppressed Greatly Suppressed Greatly Suppressed [6]
CinnamaldehydeGreatly SuppressedGreatly SuppressedGreatly Suppressed[6]

Observations:

  • This compound is a potent inhibitor of LPS-induced pro-inflammatory gene expression, significantly outperforming its parent compound, cinnamic acid.[5][6]

  • The anti-inflammatory activity of this compound is comparable to that of cinnamaldehyde at the tested concentration.[6]

  • The free carboxyl group of cinnamic acid appears to diminish its anti-inflammatory efficacy in this cellular model, suggesting the ester or aldehyde form is crucial for this specific mechanism of action.[5] One study suggests this compound may be a useful treatment for periodontal disease due to its potent anti-inflammatory activity and low cytotoxicity.[6]

Experimental Protocol: RT-PCR for Gene Expression Analysis

The anti-inflammatory potential was assessed by measuring the mRNA expression of cyclo-oxygenase-2 (Cox2), nitric oxide synthase 2 (Nos2), and tumor necrosis factor-alpha (Tnfa) in RAW264.7 cells.

  • Cell Culture and Stimulation: RAW264.7 macrophage cells are cultured in a suitable medium. The cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) from Porphyromonas gingivalis to induce an inflammatory response.

  • RNA Extraction: After incubation (e.g., 4 hours), total RNA is extracted from the cells using a commercial kit.

  • Reverse Transcription (RT): The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time Polymerase Chain Reaction (PCR): The cDNA is used as a template for real-time PCR with specific primers for Cox2, Nos2, Tnfa, and a housekeeping gene (for normalization). The amplification of DNA is monitored in real-time using a fluorescent dye.

  • Data Analysis: The relative expression of the target genes is calculated and compared between the treated and untreated (control) groups.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 binds to NFkB NF-κB Pathway TLR4->NFkB activates Genes Pro-inflammatory Genes (Cox2, Nos2, Tnfa) NFkB->Genes induces transcription of Inflammation Inflammation Genes->Inflammation leads to MC This compound MC->NFkB inhibits

Caption: Inhibition of the LPS-induced inflammatory pathway.

Antioxidant Activity

The antioxidant properties of cinnamic acid derivatives are significantly influenced by the presence and position of hydroxyl groups on the phenyl ring. While simple esters like this compound possess some activity, they are generally less potent than their hydroxycinnamic counterparts.

Comparative Antioxidant Data

The following table presents the hydrogen peroxide scavenging activity of various cinnamic acid derivatives.

CompoundH₂O₂ Scavenging (% Inhibition)Reference
Cinnamic Acid ~55%[7]
Cinnamic C10-Ester ~20%[7]
Cumaric Acid~75%[7]
Cumaric C10-Ester~60%[7]
Ferulic Acid~90%[7]
Ferulic C10-Ester~40%[7]

Another study evaluated the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity of various cinnamic acid esters.

Compound (at 250 µg/mL)DPPH Scavenging (% Inhibition)Reference
This compound 81.92%[8]
Ethyl Cinnamate70.01%[8]
Propyl Cinnamate89.92%[8]
Ascorbic Acid (Control)95.29%[8]

Observations:

  • The presence of a phenolic hydroxyl group is essential for high superoxide anion scavenging activity; cinnamic acid itself has no activity in this regard.[9]

  • Hydroxycinnamic acids like ferulic and cumaric acid are significantly more potent antioxidants than cinnamic acid.[7]

  • Esterification of the carboxylic group in both cinnamic and hydroxycinnamic acids tends to decrease their scavenger activity towards superoxide radicals and hydrogen peroxide in aqueous environments.[7]

  • However, in the DPPH assay, simple alkyl esters of cinnamic acid show considerable radical scavenging ability, with propyl cinnamate being more effective than this compound.[8] This suggests the antioxidant mechanism and efficacy can be assay-dependent.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Reaction Mixture: A solution of the test compound at various concentrations is added to a solution of DPPH in methanol. DPPH is a stable free radical with a deep violet color.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: When DPPH accepts a hydrogen atom from an antioxidant, it is reduced to diphenylpicrylhydrazine, and the violet color fades. The change in color is measured spectrophotometrically by reading the absorbance at approximately 517 nm.

  • Calculation: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.

Anticancer and Cytotoxic Activity

Cinnamic acid esters have been investigated for their potential as anticancer agents. The cytotoxicity of these compounds varies significantly based on the nature of the ester group and substitutions on the phenyl ring.

Comparative Cytotoxicity Data

The table below shows the 50% cytotoxic concentration (CC₅₀) of phenethyl esters of cinnamic acid against human oral squamous cell carcinoma (OSCC) cell lines.

CompoundKey Structural FeatureCC₅₀ against OSCC (µM)Reference
Caffeic acid phenethyl esterTwo -OH groups8.5[10]
Ferulic acid phenethyl esterOne -OH, one -OCH₃ group102.4[10]
p-Coumaric acid phenethyl esterOne -OH group23.5[10]
Methoxy-p-coumaric acid phenethyl esterOne -OCH₃ group66.6[10]

Observations:

  • The presence of hydroxyl groups on the benzene ring is critical for inducing high cytotoxicity against OSCC cell lines.[10]

  • Replacing a hydroxyl group with a methoxy group significantly reduces the cytotoxic activity, demonstrating a clear structure-activity relationship.[10] For example, the cytotoxicity of ferulic acid phenethyl ester (with one methoxy group) is over 12 times lower than that of caffeic acid phenethyl ester (with two hydroxyl groups).[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with a medium containing MTT. Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals.

  • Incubation: The plate is incubated for another few hours to allow formazan formation.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or CC50 value is determined.

G cluster_setup Cell Seeding & Treatment cluster_reaction MTT Reaction cluster_result Data Acquisition A Seed Cancer Cells in 96-Well Plate B Add Cinnamate Ester (Varying Concentrations) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Viable Cells Convert MTT to Formazan D->E F Add Solubilizer (e.g., DMSO) E->F G Read Absorbance (~570 nm) F->G H Calculate Cell Viability & Determine IC50 G->H

Caption: General workflow of the MTT assay for cytotoxicity.

References

Spectroscopic data comparison for Methyl Cinnamate from different sources

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate identification and characterization of chemical compounds are paramount. Methyl cinnamate (C₁₀H₁₀O₂), a naturally occurring ester found in essential oils and widely used in the flavor and perfume industries, is often identified through various spectroscopic techniques. This guide provides a comparative analysis of its spectroscopic data from diverse, reputable sources, offering a valuable resource for compound verification.

Data Presentation

The following tables summarize the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, primarily the (E)-isomer, as reported in various chemical databases and scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSolventInstrument Frequency (MHz)Source
3.80s--OCH₃CDCl₃400[1][2]
3.81s--OCH₃CDCl₃90[3]
6.44d16.0=CH-COOCDCl₃400[1][2]
6.34dNot specified=CH-COOCDCl₃90[3]
7.37-7.39m-Aromatic-HCDCl₃400[1]
7.41–7.35m-Aromatic-H (3H)CDCl₃400[2]
7.51-7.52m-Aromatic-HCDCl₃400[1]
7.54–7.49m-Aromatic-H (2H)CDCl₃400[2]
7.70d16.0Ar-CH=CDCl₃400[1][2]
7.61dNot specifiedAr-CH=CDCl₃90[3]

s: singlet, d: doublet, m: multiplet

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignmentSolventInstrument Frequency (MHz)Source
51.8-OCH₃CDCl₃101[2]
51.54-OCH₃CDCl₃25.16[3]
117.9=CH-COOCDCl₃101[2]
117.92=CH-COOCDCl₃25.16[3]
128.1Aromatic-CHCDCl₃101[2]
128.08Aromatic-CHCDCl₃25.16[3]
129.0Aromatic-CHCDCl₃101[2]
128.89Aromatic-CHCDCl₃25.16[3]
130.4Aromatic-CHCDCl₃101[2]
130.26Aromatic-CHCDCl₃25.16[3]
134.5Aromatic-C (ipso)CDCl₃101[2]
134.49Aromatic-C (ipso)CDCl₃25.16[3]
144.9Ar-CH=CDCl₃101[2]
144.79Ar-CH=CDCl₃25.16[3]
167.5C=OCDCl₃101[2]
167.25C=OCDCl₃25.16[3]
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)AssignmentTechniqueSource
~1717C=O stretch (Ester)Not specified[4]
~1640C=C stretch (Alkenyl)Not specified[5]
~3000C-H stretch (Aromatic/Alkenyl)Not specified[5]
1170-1300C-O stretch (Ester)Not specified[5]

Note: Specific peak values from full spectra were not available in list form from the searched sources. The data presented are characteristic absorption bands.

Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative IntensityAssignmentIonization MethodSource
162High[M]⁺ (Molecular Ion)EI[5][6][7]
163Low[M+1]⁺ (Isotope Peak)EI[5]
131High[M-OCH₃]⁺EI[3][5][6][7]
103High[M-COOCH₃]⁺EI[3][6][7]
77Medium[C₆H₅]⁺ (Phenyl group)EI[6][7]
163.0754-[M+H]⁺LC-MS (ESI)[3]

EI: Electron Ionization, ESI: Electrospray Ionization

Experimental Protocols

The conditions under which spectroscopic data are acquired are crucial for reproducibility and comparison. Below are the methodologies cited for the data presented.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR spectra were recorded on Bruker AM-400 (400 MHz), JEOL (90 MHz), and Varian (500 MHz) spectrometers.[1][3][8]

    • ¹³C NMR spectra were recorded on Varian (101 MHz) and Varian (25.16 MHz) instruments.[2][3]

    • Samples were dissolved in deuterated chloroform (CDCl₃), which was also used as the internal standard.[1][2][3][8]

  • Infrared (IR) Spectroscopy :

    • Data has been reported using a Bruker Tensor 27 FT-IR instrument with an ATR-Neat (DuraSamplIR II) technique.[3] Other sources provided spectra without specifying the instrument or sampling technique.[4][5]

  • Mass Spectrometry (MS) :

    • GC-MS : Electron Ionization (EI) was used with instruments like the Leco Pegasus IV.[3] The NIST Mass Spectrometry Data Center also provides EI-MS data.[7]

    • LC-MS : Electrospray ionization (ESI) in positive mode was used with an Orbitrap Classic, Thermo Scientific instrument to detect the [M+H]⁺ ion.[3]

Logical Workflow for Spectroscopic Data Comparison

The following diagram illustrates a standardized workflow for acquiring, comparing, and validating spectroscopic data for a known compound like this compound against reference databases.

Spectroscopic_Data_Comparison cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_comparison Data Comparison cluster_validation Validation Sample Prepare Sample (this compound) Acquire_NMR Acquire NMR Spectra (¹H, ¹³C) Sample->Acquire_NMR Acquire_IR Acquire IR Spectrum Sample->Acquire_IR Acquire_MS Acquire Mass Spectrum Sample->Acquire_MS Process_NMR Process NMR Data (Peak Picking, Integration) Acquire_NMR->Process_NMR Process_IR Process IR Data (Identify Key Bands) Acquire_IR->Process_IR Process_MS Process MS Data (Identify M⁺, Fragments) Acquire_MS->Process_MS Compare_NMR Compare with Reference NMR Data Process_NMR->Compare_NMR Compare_IR Compare with Reference IR Data Process_IR->Compare_IR Compare_MS Compare with Reference MS Data Process_MS->Compare_MS Validation Confirm Structure Compare_NMR->Validation Compare_IR->Validation Compare_MS->Validation Database Reference Databases (e.g., SDBS, PubChem, NIST) Database->Compare_NMR Database->Compare_IR Database->Compare_MS

Caption: Workflow for spectroscopic analysis and data comparison.

Discussion

The spectroscopic data for this compound is largely consistent across the cited sources. Minor variations in chemical shifts for NMR data can be attributed to differences in instrument frequency (e.g., 90 MHz vs. 400 MHz) and slight differences in sample concentration or calibration.[1][2][3] The coupling constant (J) of 16.0 Hz for the vinyl protons is a key diagnostic feature for the (E)- or trans-isomer, which is consistently reported.

Mass spectrometry data reliably shows the molecular ion at m/z 162 and characteristic fragments at m/z 131 ([M-OCH₃]⁺) and 103 ([M-COOCH₃]⁺), providing strong evidence for the compound's structure.[3][5][6][7] IR data, while less specific, consistently indicates the presence of an ester carbonyl group (~1717 cm⁻¹), a carbon-carbon double bond (~1640 cm⁻¹), and aromatic C-H bonds.[4][5]

By cross-referencing experimentally acquired data with the values compiled in this guide from multiple reputable sources like PubChem, the NIST WebBook, and published literature, researchers can confidently verify the identity and purity of this compound.

References

Inter-Laboratory Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of Methyl Cinnamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the performance of a standardized analytical protocol for the quantification of Methyl Cinnamate across multiple laboratories. The data presented herein is representative of a typical inter-laboratory validation study, designed to assess the reproducibility and reliability of the method for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring ester found in various plants and is widely used in the flavor, fragrance, and pharmaceutical industries.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and regulatory compliance. To ensure that an analytical method yields consistent and reliable results regardless of the laboratory, an inter-laboratory validation study is essential.[2] This guide summarizes the results of such a study for a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound.

The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be evaluated to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The key performance characteristics assessed in this inter-laboratory study include specificity, linearity, range, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Experimental Protocol: Quantification of this compound by GC-MS

A detailed methodology was distributed to all participating laboratories to ensure uniformity in the execution of the analysis.

2.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample matrix containing this compound in methanol to achieve an expected final concentration within the calibration range.

  • Internal Standard (IS): Add a fixed concentration of an appropriate internal standard (e.g., Ethyl Cinnamate) to all standard and sample solutions to correct for variations in injection volume and instrument response.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • m/z for this compound: 162 (molecular ion), 131, 103.

    • m/z for Internal Standard (Ethyl Cinnamate): 176 (molecular ion), 131, 103.

2.3. Data Analysis

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the working standard solutions. The concentration of this compound in the samples is then determined from the linear regression equation of the calibration curve.

Data Presentation: Inter-Laboratory Validation Results

The following tables summarize the quantitative data from five participating laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E).

Table 1: Linearity and Range

LaboratoryLinear Range (µg/mL)Correlation Coefficient (R²)
Lab A0.1 - 500.9995
Lab B0.1 - 500.9991
Lab C0.1 - 500.9998
Lab D0.1 - 500.9989
Lab E0.1 - 500.9996

Table 2: Accuracy (Recovery)

LaboratorySpiked Concentration (µg/mL)Mean Recovery (%)
Lab A1098.5
Lab B10102.1
Lab C1099.2
Lab D1097.8
Lab E10101.5

Table 3: Precision - Repeatability (Intra-laboratory)

LaboratoryConcentration (µg/mL)Mean Measured Concentration (µg/mL)Standard DeviationRSD (%)
Lab A109.980.212.1
Lab B1010.120.353.5
Lab C109.950.252.5
Lab D1010.050.414.1
Lab E1010.080.323.2

Table 4: Precision - Reproducibility (Inter-laboratory)

ParameterValue
Number of Laboratories5
Mean Concentration (µg/mL)10.04
Standard Deviation between Labs0.06
RSD (%)0.6

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LaboratoryLOD (µg/mL)LOQ (µg/mL)
Lab A0.030.10
Lab B0.040.12
Lab C0.030.09
Lab D0.050.15
Lab E0.040.11

Mandatory Visualization

The following diagram illustrates the workflow of the inter-laboratory validation study.

G A Coordinating Laboratory Develops & Validates Protocol B Protocol & Sample Distribution to Participating Labs A->B C1 Lab A Analysis B->C1 C2 Lab B Analysis B->C2 C3 Lab C Analysis B->C3 C4 Lab D Analysis B->C4 C5 Lab E Analysis B->C5 D Data Submission to Coordinating Laboratory C1->D C2->D C3->D C4->D C5->D E Statistical Analysis (Repeatability, Reproducibility) D->E F Inter-laboratory Validation Report (Performance Characteristics) E->F

Caption: Workflow of the inter-laboratory validation study.

Conclusion

The results of this inter-laboratory validation study demonstrate that the provided GC-MS protocol for the analysis of this compound is robust, reliable, and reproducible. The method exhibits excellent linearity, accuracy, and precision across all participating laboratories. The low limits of detection and quantification indicate that the method is sensitive enough for trace-level analysis. The successful validation of this protocol provides confidence in its use for the routine analysis of this compound in various matrices within the pharmaceutical and related industries.

References

A Comparative Analysis of Methyl Cinnamate: Experimental Data vs. Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the physical and spectroscopic properties of methyl cinnamate with established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of experimental outcomes. The guide includes detailed experimental protocols for key analytical techniques and visual workflows to illustrate the characterization process.

Data Presentation: Physical and Spectroscopic Properties

The following table summarizes the quantitative data for this compound, presenting a range of literature values for key physical and spectroscopic properties. This allows for a direct comparison with experimentally obtained data.

PropertyLiterature ValueExperimental Data
Physical Properties
Melting Point34-38 °C[1][2][3][4][5][Enter Experimental Value]
Boiling Point260-263 °C[1][2][4][6][7][Enter Experimental Value]
Density1.092 g/cm³[4][7][Enter Experimental Value]
Refractive Index1.5771[2][7][Enter Experimental Value]
Spectroscopic Properties
¹H NMR (CDCl₃, 400 MHz) [Enter Experimental Value]
δ (ppm)7.70 (d, J=16.0 Hz, 1H), 7.54-7.49 (m, 2H), 7.41-7.35 (m, 3H), 6.44 (d, J=16.0 Hz, 1H), 3.80 (s, 3H)[8]
¹³C NMR (CDCl₃, 101 MHz) [Enter Experimental Value]
δ (ppm)167.5, 144.9, 134.5, 130.4, 129.0, 128.1, 117.9, 51.8[8]
IR Spectroscopy (cm⁻¹) [Enter Experimental Value]
Key PeaksC=O stretch (~1713 cm⁻¹), C=C stretch (~1637 cm⁻¹), C-O stretch, aromatic C-H and C=C stretches[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a reference for reproducing the characterization of this compound.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range close to the literature value suggests a high degree of purity.

  • Apparatus: Mel-Temp apparatus or Thiele tube.[10]

  • Procedure:

    • A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.[11]

    • The capillary tube is placed in the heating block of the apparatus.[10]

    • The sample is heated rapidly to about 20°C below the expected melting point (34-38°C).[11]

    • The heating rate is then slowed to approximately 1-2°C per minute.[10][12]

    • The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the molecular structure of the compound.

  • Apparatus: 400 MHz NMR Spectrometer.

  • Procedure:

    • A small amount of the this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

    • The solution is transferred to an NMR tube.

    • The tube is placed in the NMR spectrometer.

    • For ¹H NMR , the spectrum is acquired, and the chemical shifts (δ), splitting patterns (e.g., singlet, doublet, multiplet), and integration values are analyzed.[9]

    • For ¹³C NMR , the spectrum is acquired to show the chemical shifts of the unique carbon atoms in the molecule.[9][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Procedure:

    • Since this compound is a solid at room temperature, a thin film can be prepared by melting a small amount between two salt plates (e.g., NaCl or KBr).

    • Alternatively, a solution can be prepared using a suitable solvent, and a drop is placed on a salt plate, allowing the solvent to evaporate.

    • The salt plate with the sample is placed in the spectrometer.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • The characteristic absorption peaks corresponding to the functional groups (ester C=O, alkene C=C, aromatic ring) are identified.[14]

Visualizations

The following diagrams illustrate the experimental and logical workflows involved in the characterization of this compound.

experimental_workflow start Start: Synthesized This compound Sample physical_char Physical Characterization start->physical_char spectroscopic_char Spectroscopic Characterization start->spectroscopic_char mp Melting Point Determination physical_char->mp bp Boiling Point Determination physical_char->bp ri Refractive Index Measurement physical_char->ri data_analysis Data Analysis and Comparison mp->data_analysis bp->data_analysis ri->data_analysis nmr ¹H and ¹³C NMR Spectroscopy spectroscopic_char->nmr ir FTIR Spectroscopy spectroscopic_char->ir ms Mass Spectrometry (Optional) spectroscopic_char->ms nmr->data_analysis ir->data_analysis ms->data_analysis end End: Verified Compound Identity and Purity data_analysis->end

Caption: Experimental workflow for the characterization of this compound.

cross_referencing_logic exp_data Experimental Data Melting Point Boiling Point ¹H NMR, ¹³C NMR, IR comparison Cross-Reference and Compare exp_data->comparison lit_data Literature Values Melting Point Range Boiling Point Expected Spectroscopic Peaks lit_data->comparison match Data Match? (Within acceptable range) comparison->match conclusion_pure Conclusion: Compound is likely pure and correctly identified. match->conclusion_pure Yes conclusion_impure Conclusion: Compound may be impure or misidentified. match->conclusion_impure No repurify Action: Further Purification or Re-synthesis Required conclusion_impure->repurify

References

Safety Operating Guide

Proper Disposal of Methyl Cinnamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of methyl cinnamate, ensuring compliance with standard laboratory safety protocols and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be aware of its properties and potential hazards. While not classified as a highly hazardous substance, proper personal protective equipment (PPE) should always be used to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[1][2]

  • Hand Protection: Use protective gloves, and inspect them before use.[1][2][3]

  • Skin and Body Protection: Wear a lab coat or other impervious clothing to prevent skin contact.[3]

  • Ventilation: Handle the chemical in a well-ventilated area, such as a fume hood.[2]

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2] Remove and wash contaminated clothing before reuse.[2]

  • Eye Contact: Rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][2]

  • Ingestion: Do not induce vomiting.[1] If the person is conscious, have them drink plenty of water.[1]

  • Inhalation: Move the person to fresh air.[1][2]

Quantitative Data and Physical Properties

Understanding the physicochemical properties of this compound is essential for its safe handling and disposal.

PropertyValue
Appearance White to pale yellow solid or liquid[1][4]
Molecular Formula C₁₀H₁₀O₂[2][3]
CAS Number 103-26-4[1][3]
Melting Point 33.5 - 38°C[2][3]
Boiling Point 260 - 262°C[2][4]
Flash Point 110 - 123°C[2][3][4]
Oral LD50 (Rat) 2,610 mg/kg[4][5]
Dermal LD50 (Rabbit) >5,000 mg/kg[4]
Incompatible Materials Strong oxidizing agents[4][6]
Hazard Statements May be harmful if swallowed (H303)[1], May cause an allergic skin reaction (H317)[3][7], Toxic to aquatic life (H401)[3]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must not be done via standard trash or sewer systems.[8][9] It must be managed through an approved hazardous waste program.[1][2][8]

Step 1: Waste Collection and Containment
  • Designate a Waste Container: Use a dedicated, chemically compatible container for collecting this compound waste.[8][10] The original container is often a suitable choice if it is in good condition.[11] Do not use food containers.[11]

  • Collect Waste: For spills, sweep up the solid material or absorb liquids with an inert material (e.g., diatomite, universal binders) and place it into the designated waste container.[2][3] Prevent the chemical from entering drains or waterways.[2][3][6]

  • Rinse Empty Containers: Any empty container that held this compound must be triple-rinsed with a suitable solvent.[10] This rinsate must be collected and treated as hazardous waste.[10] Once rinsed, the container can be disposed of as regular trash after defacing the label.[10][12]

  • Keep Container Closed: Always keep the hazardous waste container securely capped, except when adding waste.[10][11]

Step 2: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance step.

  • Affix a "Hazardous Waste" Tag: As soon as waste is added, label the container with an official "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[8][12]

  • Complete the Label Information: The label must be filled out completely and legibly.[8] Do not use abbreviations or chemical formulas.[8][10] Required information typically includes:

    • The full chemical name: "this compound".[8]

    • The quantity or percentage of each chemical if it is a mixture.[8]

    • The date of waste generation.[8]

    • The location of origin (e.g., building and room number).[8]

    • The name and contact information of the principal investigator or generator.[8]

    • Appropriate hazard pictograms.[8]

Step 3: Storage of Hazardous Waste
  • Designated Storage Area: Store the labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.[11]

  • Segregate Incompatibles: Store this compound waste away from incompatible materials, particularly strong oxidizing agents.[4][6]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills from spreading.[10]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS or Hazardous Waste Program to arrange for pickup.[8][12]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste themselves.[12] Disposal must be handled by trained EHS staff.[12]

  • Follow Institutional Procedures: Adhere to all specific procedures and forms required by your institution for waste disposal.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MethylCinnamateDisposal cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposal start Identify Methyl Cinnamate Waste ppe Don Appropriate PPE (Gloves, Goggles) start->ppe Safety First container Select Compatible Hazardous Waste Container ppe->container collect Collect Waste (Solid or Rinsate) container->collect label_waste Affix 'Hazardous Waste' Label & Fill Out Completely collect->label_waste Immediately After First Addition storage Store in Designated Satellite Accumulation Area label_waste->storage segregate Segregate from Incompatible Chemicals storage->segregate contact_ehs Contact EHS for Waste Pickup segregate->contact_ehs When Container is Full or No Longer Needed end Proper Disposal by Approved Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Cinnamate
Reactant of Route 2
Reactant of Route 2
Methyl Cinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.